3-Bromo-2,6-difluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-81-0 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,6-difluorobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthesis protocol for 3-Bromo-2,6-difluorobenzoic acid (CAS Number: 28314-81-0). While this compound belongs to a class of molecules with known applications in medicinal chemistry, specific biological activities or roles in drug development for this particular isomer are not extensively documented in publicly available literature.
Core Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique chemical reactivity and properties that make it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 28314-81-0 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [2] |
| Molecular Weight | 237.00 g/mol | |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)C(=O)O)F | N/A |
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | Data for this specific isomer is not consistently available. Related isomers have melting points in the range of 132-215 °C. | [4] |
| Boiling Point | Predicted: 288.8 ± 40.0 °C | [5] |
| Solubility | No specific data available. | N/A |
Safety and Hazard Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice (solid carbon dioxide).[1]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (20 mL) and a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (10 mL) and 1 M hydrochloric acid (30 mL).
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid product by filtration to yield this compound.[1]
Diagram 1: Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
While specific biological activities and drug development applications for this compound are not well-documented in the available literature, the broader class of fluorinated benzoic acid derivatives are recognized as important intermediates in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
Derivatives of similar brominated and fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[4] The unique substitution pattern of this compound makes it a potentially valuable scaffold for the synthesis of novel bioactive compounds. Further research is required to elucidate its specific biological targets and potential therapeutic utility. No specific signaling pathways involving this compound have been described.
References
3-Bromo-2,6-difluorobenzoic acid molecular structure and weight
3-Bromo-2,6-difluorobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine and fluorine substituents on the benzoic acid core, makes it a valuable building block in organic synthesis. The presence and positioning of these halogens influence the molecule's reactivity, providing multiple sites for synthetic modification. This technical guide provides a concise overview of its molecular structure, key properties, and a detailed experimental protocol for its synthesis.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. The molecular structure features a benzene ring substituted with a carboxyl group at position 1, fluorine atoms at positions 2 and 6, and a bromine atom at position 3.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 28314-81-0 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | Inferred from Name |
| Molecular Weight | 237.00 g/mol | Calculated |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Experimental Protocols
A documented method for the synthesis of this compound has been reported.[1] The process involves the lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation using dry ice.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a published synthesis.[1]
-
Reaction Setup: To a dry reaction flask, add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol) and tetrahydrofuran (20 mL).
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the cooled solution.
-
Initial Reaction: Stir the reaction mixture for 1 hour at -78 °C.
-
Carboxylation: Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Quenching and Extraction: Dilute the reaction mixture with water (10 mL) and 1 M hydrochloric acid (30 mL). Extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by concentration under reduced pressure. Add hexane to the resulting residue to precipitate the product.
-
Purification: Collect the solid product by filtration to yield this compound (2.30 g, 64.6% yield).[1]
Spectroscopic Data
The product of the above synthesis was characterized by ¹H-NMR spectroscopy.[1]
-
¹H-NMR (CDCl₃): δ 6.91-6.97 (1H, m), 7.66-7.73 (1H, m).[1]
References
Synthesis of 3-Bromo-2,6-difluorobenzoic acid from 1-bromo-2,4-difluorobenzene
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzoic Acid from 1-Bromo-2,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from the readily available 1-bromo-2,4-difluorobenzene. The synthesis hinges on a highly regioselective ortho-lithiation followed by carboxylation.
Reaction Scheme
The overall transformation is depicted below:
Caption: via directed ortho-lithiation and carboxylation.
Principle and Regioselectivity
The core of this synthesis is a directed ortho-metalation (DoM) reaction. In this specific case, the fluorine atom at the C2 position of 1-bromo-2,4-difluorobenzene acts as a powerful directing group for the lithiation. The electrophilic nature of the fluorine atom inductively withdraws electron density, increasing the acidity of the adjacent ortho protons. The lithium atom of the organolithium reagent (n-butyllithium) coordinates with the lone pair of electrons on the fluorine, delivering the base to the C3 position for deprotonation.
While there are two fluorine atoms, lithiation occurs specifically at the C3 position, which is ortho to both the C2-fluorine and the C4-fluorine. This site is favored due to the additive directing effect of both fluorine atoms. The bromine at C1 also influences the regioselectivity, but the directing effect of fluorine in this context is dominant. It has been noted that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position with two adjacent halogen substituents.
The use of 2,2,6,6-tetramethylpiperidine (TMP) in conjunction with n-butyllithium can form lithium tetramethylpiperidide (LiTMP) in situ. LiTMP is a strong, non-nucleophilic base that can enhance the efficiency and regioselectivity of the lithiation of halogenated fluoroarenes[1].
Experimental Protocol
The following protocol is adapted from established literature procedures[2].
Materials:
-
1-bromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Dry, argon-flushed reaction flask with a magnetic stirrer
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (argon or nitrogen), combine a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol) with anhydrous tetrahydrofuran (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To this cooled solution, sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) followed by 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol).
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Carboxylation: Add crushed dry ice (approximately 5 g) to the reaction mixture in portions.
-
Reaction Quench: Continue stirring the mixture at -78 °C for an additional 2 hours.
-
Work-up:
-
Dilute the reaction mixture with water (10 mL) and 1 M hydrochloric acid (30 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Remove the solvent by concentration under reduced pressure using a rotary evaporator.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid product by filtration to yield this compound.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2,4-difluorobenzene | |
| Molecular Weight | 192.99 g/mol | |
| Amount Used | 2.90 g (15.0 mmol) | [2] |
| Reagents | ||
| n-Butyllithium (1.6 M) | 9.4 mL (15.0 mmol) | [2] |
| 2,2,6,6-Tetramethylpiperidine | 2.50 mL (15.0 mmol) | [2] |
| Dry Ice | ~5 g | [2] |
| Product | This compound | |
| Molecular Weight | 237.00 g/mol | |
| Theoretical Yield | 3.56 g | |
| Actual Yield | 2.30 g | [2] |
| Yield Percentage | 64.6% | [2] |
| Characterization (¹H-NMR) | δ 6.91-6.97 (1H, m), 7.66-7.73 (1H, m) in CDCl₃ | [2] |
Visualizations
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Directed Ortho-Metalation (DoM) Pathway
Caption: Signaling pathway of the directed ortho-metalation and carboxylation.
References
Spectroscopic Profile of 3-Bromo-2,6-difluorobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following sections and tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural information.
¹H NMR Data
The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the deshielding effects of the carboxylic acid, bromine, and fluorine substituents.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.66 - 7.73 | Multiplet (m) |
| H-5 | 6.91 - 6.97 | Multiplet (m) |
| COOH | >10 (broad) | Singlet (s) |
| Solvent: CDCl₃. Data is based on available literature, though detailed coupling constants are not specified.[1] |
¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O | ~165 - 170 | Carbonyl carbon, typically a singlet. |
| C-2, C-6 | ~158 - 162 | Aromatic carbons attached to fluorine, expected to show large ¹JCF coupling. |
| C-3 | ~110 - 115 | Aromatic carbon attached to bromine. |
| C-4 | ~130 - 135 | Aromatic CH carbon. |
| C-5 | ~115 - 120 | Aromatic CH carbon. |
| C-1 | ~112 - 118 | Quaternary carbon adjacent to the carboxylic acid. |
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Br Stretch | 550 - 650 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. Due to the presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | ~235.9 | ~100% |
| [M+2]⁺ (with ⁸¹Br) | ~237.9 | ~98% |
| [M-OH]⁺ | ~218.9 / 220.9 | Fragment ion |
| [M-COOH]⁺ | ~190.9 / 192.9 | Fragment ion |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 15-25 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR : Use a standard single-pulse sequence. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR : Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
-
FT-IR Spectroscopy Protocol
As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet methods are suitable.
-
Sample Preparation (ATR Method) :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.[3]
-
-
Data Acquisition and Processing :
-
Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Mass Spectrometry Protocol
Electrospray Ionization (ESI) is a common technique for the analysis of benzoic acid derivatives.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[4]
-
Avoid non-volatile buffers or salts, which can cause ion suppression and contaminate the instrument.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition :
-
Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization. For carboxylic acids, negative ion mode ([M-H]⁻) is often highly effective.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.[5]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-difluorobenzoic acid (CAS No. 28314-81-0) is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, suggests unique physicochemical properties that are of interest in medicinal chemistry and material science. Understanding the solubility and stability of this compound is critical for its application in drug development, chemical synthesis, and formulation studies. This guide provides a summary of available data for related compounds and details the standard methodologies for determining these essential parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1.
| Property | This compound | 3-Bromobenzoic acid | 2,6-Difluorobenzoic acid | 4-Bromo-2,6-difluorobenzoic acid |
| CAS Number | 28314-81-0 | 585-76-2 | 385-00-2 | 183065-68-1 |
| Molecular Formula | C₇H₃BrF₂O₂ | C₇H₅BrO₂ | C₇H₄F₂O₂ | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol | 201.02 g/mol | 158.10 g/mol | 237.00 g/mol |
| Melting Point | Not available | 155-158 °C | 157-161 °C | 198-201 °C |
| Boiling Point | Not available | >280 °C | Not available | 271.7±40.0 °C (Predicted) |
| Appearance | Not available | White to light yellow crystal powder | Solid | Powder to crystal |
| pKa | Not available | 3.86 (at 25°C) | Not available | 2.11±0.10 (Predicted) |
Solubility Profile
Quantitative solubility data for this compound in common solvents is not available. However, based on the properties of structurally similar compounds, a qualitative assessment can be inferred. Table 2 summarizes the available solubility information for related benzoic acid derivatives.
| Solvent | 3-Bromobenzoic acid | 2,6-Difluorobenzoic acid | 4-Bromo-2,6-difluorobenzoic acid |
| Water | 0.54 g/L (32 °C)[1] | Soluble | Not available |
| Methanol | Soluble (50 mg/mL)[2] | Soluble | Soluble[3] |
| Ethanol | Soluble | Not available | Not available |
| Ethers | Soluble | Not available | Not available |
| Acetone/Water | Soluble (for crystallization) | Not available | Not available |
| Acetic Acid | Soluble (for crystallization) | Not available | Not available |
It is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, ethers, and acetone. Its solubility in water is expected to be low, a common characteristic of aromatic carboxylic acids, which may be further influenced by the presence of the hydrophobic bromine and fluorine substituents.
Stability Assessment
Detailed stability data for this compound is scarce. Generally, the compound is expected to be stable under standard laboratory conditions when stored in a dry, sealed container at room temperature. Key areas of stability concern for compounds of this class include thermal, hydrolytic (pH-dependent), and photostability.
Thermal Stability: Benzoic acid and its derivatives can undergo thermal decomposition at elevated temperatures. Studies on similar compounds suggest that decomposition often proceeds in multiple stages, including phase transformations and subsequent breakdown.[4]
Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter. The ester linkage in potential formulations or the carboxylic acid group itself could be susceptible to hydrolysis under certain pH conditions.
Photostability: Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to dehalogenation or other degradation pathways.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of chemical compounds, based on OECD guidelines.
5.1. Water Solubility Determination (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[5][6]
-
Principle: The determination of the saturation mass concentration of a substance in water at a given temperature.
-
Preliminary Test: A simple test to estimate the approximate solubility and the time required to reach equilibrium.
-
Column Elution Method (for solubilities < 10⁻² g/L):
-
A column is filled with an inert support material coated with the test substance.
-
Water is passed through the column at a slow, controlled rate.
-
The concentration of the substance in the eluate is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
The flow rate is varied to ensure that the measured solubility is independent of the flow rate.
-
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of the test substance is added to water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined.
-
-
Test Conditions: The test is typically performed at 20 ± 0.5 °C.
5.2. Hydrolysis as a Function of pH (OECD Guideline 111)
This guideline outlines a tiered approach to assess the rate of abiotic hydrolysis in aqueous solutions.[2][7][8]
-
Principle: To determine the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.
-
Tier 1: Preliminary Test:
-
The test substance is incubated in buffer solutions at pH 4, 7, and 9 at 50 °C for 5 days in the dark.
-
The concentration of the test substance is measured at the beginning and end of the incubation period.
-
If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Tier 2: Main Test for Unstable Substances:
-
If significant hydrolysis occurs in the preliminary test, the main test is performed at the relevant pH value(s).
-
The test is conducted at a constant temperature (e.g., 25 °C) in the dark.
-
Samples are taken at various time points and analyzed for the concentration of the test substance.
-
The hydrolysis rate constant and half-life are calculated assuming pseudo-first-order kinetics.
-
-
Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, the hydrolysis products are identified.
5.3. Thermal Stability Screening (OECD Guideline 113)
This guideline provides methods for assessing the thermal stability and stability in air of a substance.[9][10]
-
Principle: To determine if a substance undergoes decomposition or chemical transformation at elevated temperatures.
-
Accelerated Storage Test:
-
The substance is stored at a controlled elevated temperature (e.g., 54-55 °C) for 14 days.
-
A characteristic property (e.g., melting point, purity) is measured before and after storage.
-
The substance is considered stable at room temperature if the property has not changed significantly (e.g., <5% decrease in purity).[11]
-
-
Thermal Analysis Methods (TGA and DTA/DSC):
-
Thermogravimetric Analysis (TGA): The mass of a sample is measured over time as the temperature changes. A loss of mass indicates decomposition or evaporation.
-
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): The temperature difference between a sample and a reference is measured as they are heated. Endothermic or exothermic peaks can indicate phase transitions or decomposition.
-
The substance is generally considered stable at room temperature if no significant thermal events are observed below 150 °C.[11]
-
Visualizations
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.
Caption: Workflow for assessing the solubility and stability of a chemical compound.
Hypothetical Mechanism of Action: Enzyme Inhibition
Halogenated benzoic acids have been investigated for a variety of biological activities, which may stem from their ability to act as enzyme inhibitors. The following diagram illustrates a generalized concept of competitive enzyme inhibition.
Caption: Generalized mechanism of competitive enzyme inhibition.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on established international protocols. The data from structurally related compounds suggest that it is likely to be a crystalline solid with good solubility in polar organic solvents and limited aqueous solubility. Its stability profile should be carefully evaluated using standardized methods, particularly concerning thermal and hydrolytic degradation, before its application in research and development. The provided experimental protocols from OECD guidelines offer a robust starting point for generating the necessary data to support the use of this compound in various scientific and industrial applications.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 3. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 4. ovid.com [ovid.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 6. laboratuar.com [laboratuar.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Bromo-2,6-difluorobenzoic acid, a compound utilized in laboratory and chemical synthesis settings. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this substance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant and can cause significant adverse health effects upon exposure.
GHS Classification: [1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
Signal Word: Warning
Pictogram:
-
Exclamation Mark
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C7H3BrF2O2[1] |
| Molecular Weight | 237.00 g/mol [1] |
| Appearance | Off-white crystalline powder[4] |
| Melting Point | 154 - 158 °C (309.2 - 316.4 °F)[3] |
| Water Solubility | 0.54 g/L (at 32 °C)[3] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
-
Avoid formation and inhalation of dust and aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE).[7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are necessary to prevent exposure.
Engineering Controls:
-
Work in a well-ventilated area.
-
Provide appropriate exhaust ventilation where dust is formed.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[4][5]
Personal Protective Equipment (PPE): [5]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
First Aid Measures
In the event of exposure, immediate medical attention is required.
First Aid Procedures: [1]
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards Arising from the Chemical:
-
Combustible material.
-
Hazardous combustion products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][6]
Advice for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Use personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[1]
Environmental Precautions:
-
Do not let the product enter drains.[1]
Methods and Materials for Containment and Cleaning Up:
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] The available data indicates that it is an irritant to the skin, eyes, and respiratory system.
| Toxicity Endpoint | Result |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[1] |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | May cause respiratory irritation[1] |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Disposal Considerations
Dispose of this material and its container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service.[1]
Experimental Protocols & Workflows
While specific experimental protocols for the toxicological assessment of this compound are not detailed in the provided safety data sheets, a general workflow for handling and safety is outlined below.
Caption: Safe Handling Workflow for this compound.
References
The Versatility of 3-Bromo-2,6-difluorobenzoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-2,6-difluorobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two electron-withdrawing fluorine atoms, imparts distinct chemical properties that are strategically exploited in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its utility in the development of targeted therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate its practical application in a research and development setting.
Application in the Synthesis of Protein Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors, a class of drugs that target key enzymes involved in cellular signaling pathways often dysregulated in cancer. Notably, this benzoic acid derivative has been utilized as a key intermediate in the development of B-Raf kinase inhibitors.
The B-Raf serine/threonine kinase is a critical component of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in a variety of cancers, most notably melanoma.[2]
The synthesis of B-Raf inhibitors often involves the construction of a complex heterocyclic scaffold, and this compound serves as a crucial starting material for the elaboration of a key fragment of the final molecule.
B-Raf Signaling Pathway
The diagram below illustrates the canonical B-Raf signaling pathway and the point of intervention for B-Raf inhibitors.
Experimental Protocols
Synthesis of this compound:
A detailed experimental protocol for the synthesis of the title compound is provided in the literature. The synthesis involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice.
-
Reaction Scheme: 1-bromo-2,4-difluorobenzene + n-BuLi/2,2,6,6-tetramethylpiperidine -> Intermediate Lithium Salt Intermediate Lithium Salt + CO₂ (dry ice) -> this compound
-
Procedure: In a dried reaction flask under an inert atmosphere, a solution of n-butyllithium in hexanes is added to a solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran at -78 °C. To this solution, 1-bromo-2,4-difluorobenzene is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Crushed dry ice is then added to the reaction mixture, and stirring is continued for 2 hours at the same temperature. The reaction is quenched with water and acidified with hydrochloric acid. The product is then extracted with ethyl acetate, washed, dried, and purified by crystallization to afford this compound.
Note: While the patent literature confirms the use of this compound as an intermediate for B-Raf inhibitors, the specific subsequent synthetic steps to a final drug candidate are proprietary and not publicly detailed. Researchers would typically use this intermediate in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other fragments of the target inhibitor.
Quantitative Data
| B-Raf Inhibitor | IC₅₀ (B-RafV600E) | Cellular Potency (A375 cell line) |
| Vemurafenib | 31 nM | 100 nM |
| Dabrafenib | 0.8 nM | 0.5 nM |
| Encorafenib | 0.3 nM | 0.25 nM |
Data is for illustrative purposes and not directly derived from this compound.
Potential Application in the Synthesis of Antibacterial Agents
Derivatives of 2,6-difluorobenzamide have shown promising antibacterial activity through the inhibition of the bacterial cell division protein FtsZ. While no direct synthesis of these inhibitors from this compound has been reported, a plausible synthetic route can be envisioned, highlighting a potential application of this starting material in the development of novel antibiotics.
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.
FtsZ Inhibition Mechanism
The diagram below illustrates the mechanism of FtsZ inhibition by benzamide derivatives.
Proposed Synthetic Route
A potential synthetic pathway to access 2,6-difluorobenzamide FtsZ inhibitors from this compound would likely involve a nucleophilic aromatic substitution of the bromine atom with a hydroxyl group, followed by amidation of the carboxylic acid.
-
Proposed Reaction Scheme:
-
This compound + Hydroxide source (e.g., NaOH, under specific conditions) -> 2,6-Difluoro-3-hydroxybenzoic acid
-
2,6-Difluoro-3-hydroxybenzoic acid + Activating agent (e.g., SOCl₂, oxalyl chloride) -> Acid chloride
-
Acid chloride + Ammonia -> 2,6-Difluoro-3-hydroxybenzamide
-
Further elaboration of the hydroxyl group would then lead to the final FtsZ inhibitors reported in the literature.
Experimental Protocols
Detailed experimental protocols for the conversion of this compound to 2,6-difluoro-3-hydroxybenzamide are not currently available in the literature and would require development. The key step, the nucleophilic substitution of the bromine, may require specific catalysts or reaction conditions due to the electron-withdrawing nature of the fluorine and carboxylate groups.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 2,6-difluorobenzamide derivatives against various bacterial strains. This data demonstrates the potential of this class of compounds as antibacterial agents.
| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) |
| Derivative A | 0.5 | 1 | 2 |
| Derivative B | 1 | 2 | 4 |
| Derivative C | 0.25 | 0.5 | 1 |
Data is representative of the compound class and not directly synthesized from this compound.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of biologically active molecules. Its confirmed application in the development of B-Raf kinase inhibitors underscores its significance in cancer drug discovery. Furthermore, its potential as a precursor for novel FtsZ-targeting antibacterial agents highlights its broader utility in addressing critical unmet medical needs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of this versatile chemical entity. Further research into the synthetic transformations of this compound is warranted to unlock its full potential in the creation of next-generation therapeutics.
References
Physical and chemical properties of 3-bromo-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-difluorobenzoic acid, with CAS number 28314-81-0, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a valuable and versatile intermediate in organic synthesis. The strategic placement of these functional groups provides multiple reactive sites, enabling its use as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxyl group and the reactivity of the aromatic ring, properties that are highly sought after in medicinal chemistry for modulating the metabolic stability and biological activity of target compounds.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and outlines its utility in chemical synthesis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as estimates.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 28314-81-0 | [2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [2][3] |
| Molecular Weight | 237.00 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available (Predicted values for isomers exist) | N/A |
| pKa | Data not available (Predicted values for isomers exist) | N/A |
| Solubility | Soluble in methanol, ethyl acetate | [2] |
| Purity | Typically available at ≥97% or ≥98% | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is the available spectroscopic information for this compound.
3.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to identify the hydrogen atoms within a molecule.
Table 2: ¹H NMR Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Source(s) |
| CDCl₃ | 6.91-6.97 | m | 1H | N/A | Aromatic H | [2] |
| CDCl₃ | 7.66-7.73 | m | 1H | N/A | Aromatic H | [2] |
3.2. ¹³C NMR, ¹⁹F NMR, and IR Spectroscopy
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following section outlines the synthesis of this compound.
4.1. Synthesis of this compound
This protocol describes a method for synthesizing the title compound starting from 1-bromo-2,4-difluorobenzene.[2]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (1.6 M in hexane)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a dry reaction flask under an inert atmosphere, add anhydrous tetrahydrofuran (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol).
-
Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add crushed dry ice (approximately 5 g) to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by diluting with water (10 mL) and 1 M hydrochloric acid (30 mL).
-
Extract the product into ethyl acetate.
-
Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid product by filtration to yield this compound.
Yield: Approximately 2.30 g (64.6%).[2]
Characterization: The product can be characterized by ¹H-NMR spectroscopy.[2]
Mandatory Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
5.2. Utility as a Chemical Building Block
This diagram shows the logical relationship of this compound as a versatile intermediate for creating more complex molecules.
Caption: Versatility of this compound in synthesis.
References
Methodological & Application
Synthetic Routes to 3-Bromo-2,6-difluorobenzoic Acid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Bromo-2,6-difluorobenzoic acid and its derivatives. This versatile building block is crucial in the development of novel pharmaceuticals and functional materials. The following sections outline common synthetic strategies, detailed experimental procedures, and key quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules. This document details the primary synthetic route to the parent acid and subsequent derivatization reactions.
Synthetic Workflow Overview
The general synthetic approach to this compound and its subsequent conversion to derivatives is outlined below. The primary route involves the directed ortho-metalation of a substituted bromofluorobenzene followed by carboxylation. The resulting acid can then be derivatized through reactions such as esterification, amination, or cross-coupling.
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-difluorobenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The presence of the bromine atom allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine and carboxylic acid functionalities introduce unique electronic and steric properties, influencing reactivity and providing handles for further synthetic transformations.
These application notes provide an overview of the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The provided protocols are based on established methodologies for similar aryl bromides and should be considered as starting points for optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92[1] |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[1] |
| 4 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | 99[2] |
Note: The data presented is for the analogous 4-Amino-3-bromobenzoic acid and 3-Bromobenzoic acid and serves as a representative starting point for optimization with this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for optimal results with different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
II. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
General Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | High |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 12 | Good |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | - | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High[4] |
Note: The data in entries 1-3 are representative conditions for aryl bromides. Entry 4 provides specific conditions for the coupling of an alkyne with a bromo-fluoropyridine derivative, which may serve as a closer starting point.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated) and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[5][6] This reaction is of great importance in drug discovery and development, as the arylamine motif is a common feature in many pharmaceutical agents.
General Reaction Scheme:
References
Application of 3-Bromo-2,6-difluorobenzoic Acid in Medicinal Chemistry: A Focus on Novel Antibacterial Agents
Introduction
3-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of medicinally relevant compounds. Its unique substitution pattern, featuring two fluorine atoms flanking a carboxylic acid group and a bromine atom, provides a scaffold with distinct electronic and conformational properties. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions. This application note will delve into the utility of this compound in the development of novel antibacterial agents, specifically focusing on the synthesis of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.
Key Application: FtsZ Inhibitors for Antibacterial Therapy
A significant application of this compound lies in the synthesis of 2,6-difluorobenzamide derivatives that target the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death. This mechanism of action is a promising strategy to combat antibiotic resistance, as FtsZ is a highly conserved protein among a wide range of bacteria and is absent in eukaryotes.
The 2,6-difluorobenzamide moiety, derived from this compound, has been identified as a critical pharmacophore for FtsZ inhibition. The bromine atom at the 3-position allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the antibacterial potency and pharmacokinetic properties of these inhibitors.
Biological Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives
Research has demonstrated that derivatives of 2,6-difluorobenzamide, where the 3-position (originating from the bromo-substituent) is modified, exhibit potent antibacterial activity. Specifically, 3-alkoxy-substituted 2,6-difluorobenzamides have shown significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Data Presentation
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains.
| Compound ID | R Group (at 3-position) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 7 | Chloroalkoxy | 0.25 - 1 | <10 |
| 12 | Bromoalkoxy | 0.25 - 1 | <10 |
| 17 | Alkyloxy | 0.25 - 1 | <10 |
Data sourced from Bi et al. (2017).[1]
These results highlight that modification at the 3-position of the 2,6-difluorobenzamide scaffold, which is accessible from this compound, is a viable strategy for developing potent FtsZ inhibitors. The low MIC values against both susceptible and resistant strains of Staphylococcus aureus underscore the potential of these compounds as novel antibacterial agents.[1]
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a 3-alkoxy-2,6-difluorobenzamide derivative, a potential FtsZ inhibitor, starting from this compound.
Protocol 1: Synthesis of 3-Bromo-2,6-difluorobenzamide
Objective: To convert this compound to its corresponding primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-bromo-2,6-difluorobenzoyl chloride is obtained and used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a concentrated aqueous solution of ammonia (excess) to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 3-bromo-2,6-difluorobenzamide.
-
Purify the product by recrystallization or column chromatography to obtain the pure amide.
Protocol 2: Synthesis of 3-Alkoxy-2,6-difluorobenzamide via Nucleophilic Aromatic Substitution
Objective: To displace the bromine atom of 3-bromo-2,6-difluorobenzamide with an alkoxy group.
Materials:
-
3-Bromo-2,6-difluorobenzamide
-
Desired alcohol (e.g., hexanol)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the desired alcohol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of 3-bromo-2,6-difluorobenzamide (1.0 eq) in anhydrous DMF to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxy-2,6-difluorobenzamide.
Visualization of Key Concepts
Signaling Pathway: Inhibition of Bacterial Cell Division
The following diagram illustrates the mechanism of action of 2,6-difluorobenzamide-based FtsZ inhibitors.
Caption: FtsZ inhibition pathway by 2,6-difluorobenzamide derivatives.
Experimental Workflow: Synthesis of FtsZ Inhibitors
The diagram below outlines the synthetic workflow from this compound to the target 3-alkoxy-2,6-difluorobenzamide inhibitors.
Caption: Synthetic workflow for FtsZ inhibitors.
This compound is a valuable and strategic starting material in medicinal chemistry for the development of novel therapeutic agents. Its application in the synthesis of potent 2,6-difluorobenzamide-based FtsZ inhibitors demonstrates its utility in addressing the pressing challenge of antibiotic resistance. The synthetic protocols and biological data presented herein provide a framework for researchers and drug development professionals to explore and expand upon the medicinal chemistry of this versatile building block. Further investigation into the SAR of derivatives of this compound is warranted to identify new drug candidates with improved efficacy and safety profiles.
References
Application Note & Protocol: Synthesis of 2,4-Difluorophenyllithium via Lithiation of 1-Bromo-2,4-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental procedure for the synthesis of 2,4-difluorophenyllithium through a halogen-lithium exchange reaction using 1-bromo-2,4-difluorobenzene and n-butyllithium (n-BuLi). The resulting organolithium reagent is a versatile intermediate in organic synthesis, often used to introduce the 2,4-difluorophenyl moiety into target molecules. The protocol includes trapping the intermediate with carbon dioxide to form 2,4-difluorobenzoic acid as a stable, characterizable product.
Introduction
The formation of organolithium reagents is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The lithiation of aryl halides via halogen-metal exchange is a common and effective method for generating aryllithium species.[1] 1-Bromo-2,4-difluorobenzene serves as a valuable precursor for 2,4-difluorophenyllithium, a key building block in the synthesis of pharmaceuticals and agrochemicals.
This protocol details the reaction of 1-bromo-2,4-difluorobenzene with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent at low temperatures.[2][3] The reaction proceeds via a rapid bromine-lithium exchange.[1] Due to the inherent instability of the organolithium intermediate, it is generated in situ and immediately used in a subsequent reaction. For the purpose of this protocol, the 2,4-difluorophenyllithium is trapped with solid carbon dioxide (dry ice) to yield 2,4-difluorobenzoic acid, confirming the successful formation of the reagent.
Safety Warning: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1][4] All manipulations must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[4] Always have an appropriate fire extinguisher (Class D for metal fires) readily available.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 348-57-2 | 98% purity or higher[5][6] |
| n-Butyllithium (n-BuLi) | 64.06 | 109-72-8 | 2.5 M solution in hexanes[7] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Freshly distilled or from a solvent purification system |
| Carbon Dioxide (CO₂) | 44.01 | 124-38-9 | Solid form (dry ice), crushed |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M aqueous solution |
| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Anhydrous |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous |
Equipment
-
Two-necked round-bottom flask (flame-dried)
-
Septa and glass stopper
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas line with a bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Detailed Procedure
-
Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a glass stopper on the other. Purge the flask with dry argon or nitrogen gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Using a syringe, add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Place the flask in a dry ice/acetone bath and cool the solvent to -78 °C with stirring.
-
Substrate Addition: Once the solvent has reached -78 °C, add 1-bromo-2,4-difluorobenzene (1.93 g, 10.0 mmol, 1.0 equiv.) to the cold THF via syringe.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C during the addition. A color change may be observed.
-
Reaction Time: Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 2,4-difluorophenyllithium.[2]
-
Quenching with CO₂: In a separate, dry beaker, crush a sufficient amount of dry ice. Carefully and quickly replace the glass stopper on the reaction flask with a powder funnel and add the crushed dry ice in several portions to the reaction mixture with vigorous stirring. A thick white precipitate will form. Continue stirring and allow the mixture to slowly warm to room temperature over approximately 1-2 hours.
-
Work-up: Once the mixture has reached room temperature, quench the reaction by adding 2 M HCl (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-difluorobenzoic acid as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,4-difluorobenzoic acid.
Data Summary
The following table outlines the quantities and molar equivalents for a typical reaction.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.93 g | 10.0 | 1.0 |
| n-Butyllithium (2.5 M) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Anhydrous THF | 72.11 | 40 mL | - | - |
| Carbon Dioxide | 44.01 | Excess | - | - |
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80% after purification.
Visualization of Experimental Workflow
Caption: Workflow for synthesis of 2,4-difluorobenzoic acid.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]
- 6. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Application Note and Protocol: Scale-Up Synthesis of 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a difluorinated phenyl ring, allows for diverse chemical modifications. The bromine atom is amenable to various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This document outlines a robust and scalable synthesis route starting from the readily available 1-bromo-2,4-difluorobenzene.
Synthesis Pathway
The synthesis proceeds via a directed ortho-metalation (DoM) reaction. A strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to selectively deprotonate the position ortho to the bromine atom of 1-bromo-2,4-difluorobenzene. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to afford the desired carboxylic acid after acidic workup.
Experimental Protocol
This protocol is adapted from established laboratory procedures for a scale-up synthesis.[1][2]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid carbon dioxide)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride solution[1]
Equipment:
-
Large, multi-necked, oven-dried reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler).
-
Large separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
In Situ Generation of the Lithium Amide Base:
-
To an oven-dried reaction flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.0 equivalent) to the cold THF.
-
Slowly add n-butyllithium solution (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
-
-
Ortho-Lithiation:
-
To the freshly prepared lithium amide solution, add 1-bromo-2,4-difluorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
Carefully add crushed dry ice (an excess, e.g., 5-10 equivalents) in portions to the reaction mixture. A rapid but controlled exotherm may be observed.
-
Continue stirring the mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]
-
Add water and 1 M hydrochloric acid to adjust the pH to ~2.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid residue is triturated with hexane and collected by filtration to yield this compound as a solid.[1]
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.
-
Data Presentation
Table 1: Stoichiometry and Yield for a Representative Scale-Up Synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.0 | 29.0 | 0.15 |
| 2,2,6,6-Tetramethylpiperidine | 141.27 | 1.0 | 21.2 | 0.15 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.0 | 94 mL | 0.15 |
| Dry Ice (CO₂) | 44.01 | Excess | ~50 g | ~1.14 |
| Product: this compound | 237.00 | - | 23.0 | 0.097 |
| Yield (%) | - | - | - | 64.6% |
Data adapted from a representative synthesis.[1]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the synthesis.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
The reaction is performed at very low temperatures . Appropriate personal protective equipment (PPE), including cryogenic gloves, should be worn.
-
The reaction should be conducted in a well-ventilated fume hood .
-
Quenching of the reaction can be exothermic . Add quenching reagents slowly and with adequate cooling.
Conclusion
The described protocol for the synthesis of this compound is a scalable and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be achieved. This application note provides the necessary details for researchers and process chemists to implement this synthesis on a larger scale.
References
Application Notes and Protocols: Synthesis of Agrochemicals from 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-2,6-difluorobenzoic acid as a starting material in the synthesis of agrochemicals, specifically focusing on the benzoylphenylurea class of insecticides. The protocols described herein outline a synthetic pathway to Lufenuron, a potent insect growth regulator, demonstrating the practical application of this versatile chemical building block.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a bromine atom on the benzene ring, allows for strategic chemical modifications to generate complex molecular architectures. The fluorine atoms often enhance the biological activity and metabolic stability of the final product, while the bromine atom can serve as a handle for further chemical transformations or can be removed through dehalogenation.
This document details the synthetic route from this compound to the insecticide Lufenuron. The key strategic step involves the reductive de-bromination of the starting material to yield 2,6-difluorobenzoic acid, a crucial precursor for the synthesis of the 2,6-difluorobenzoyl isocyanate intermediate. This isocyanate is then coupled with a substituted aniline to form the final active ingredient.
Synthetic Pathway Overview
The overall synthetic pathway from this compound to Lufenuron can be summarized in the following key stages:
-
De-bromination: Reductive removal of the bromine atom from this compound to yield 2,6-difluorobenzoic acid.
-
Acid Chloride Formation: Conversion of 2,6-difluorobenzoic acid to 2,6-difluorobenzoyl chloride.
-
Amide Formation: Reaction of 2,6-difluorobenzoyl chloride with ammonia to produce 2,6-difluorobenzamide.
-
Isocyanate Formation: Conversion of 2,6-difluorobenzamide to the key intermediate, 2,6-difluorobenzoyl isocyanate.
-
Final Coupling: Reaction of 2,6-difluorobenzoyl isocyanate with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline to produce Lufenuron.
Caption: Synthetic pathway from this compound to Lufenuron.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 2,6-Difluorobenzoic Acid via Reductive De-bromination
This procedure describes the removal of the bromine atom from this compound using catalytic hydrogenation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 236.99 | 10.0 g | 0.042 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |
| Sodium Hydroxide | 40.00 | 1.68 g | 0.042 |
| Methanol | 32.04 | 150 mL | - |
| Hydrogen Gas | 2.02 | 1 atm (balloon) | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.042 mol) and sodium hydroxide (1.68 g, 0.042 mol) in methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (0.5 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water (100 mL) and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluorobenzoic acid as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of 2,6-Difluorobenzoyl Chloride
This protocol details the conversion of the carboxylic acid to the corresponding acid chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluorobenzoic acid | 158.10 | 6.0 g | 0.038 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 g (3.3 mL) | 0.045 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
Procedure:
-
To a stirred suspension of 2,6-difluorobenzoic acid (6.0 g, 0.038 mol) in anhydrous toluene (50 mL) in a 100 mL round-bottom flask, add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (3.3 mL, 0.045 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction to cool to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain 2,6-difluorobenzoyl chloride as a clear liquid. This product is often used in the next step without further purification.
Expected Yield: >95% (crude)
Step 3: Synthesis of 2,6-Difluorobenzamide
This step describes the amination of the acid chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluorobenzoyl chloride | 176.55 | 6.7 g (crude) | ~0.038 |
| Ammonium Hydroxide (28-30%) | 35.05 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve the crude 2,6-difluorobenzoyl chloride (~6.7 g, ~0.038 mol) in dichloromethane (100 mL) in a 250 mL flask and cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide (20 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluorobenzamide as a white solid.
Expected Yield: 90-98%
Step 4: Synthesis of 2,6-Difluorobenzoyl Isocyanate
This protocol outlines the formation of the key isocyanate intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluorobenzamide | 157.12 | 5.0 g | 0.032 |
| Oxalyl Chloride ((COCl)₂) | 126.93 | 4.4 g (3.0 mL) | 0.035 |
| 1,2-Dichloroethane (anhydrous) | 98.96 | 50 mL | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2,6-difluorobenzamide (5.0 g, 0.032 mol) in anhydrous 1,2-dichloroethane (50 mL).
-
Slowly add oxalyl chloride (3.0 mL, 0.035 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the solvent and excess oxalyl chloride under reduced pressure to obtain 2,6-difluorobenzoyl isocyanate as a light-yellow oil. This product is highly reactive and is typically used immediately in the next step.
Expected Yield: >90% (crude)
Step 5: Synthesis of Lufenuron
This is the final coupling step to produce the active ingredient.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluorobenzoyl isocyanate | 183.10 | 5.8 g (crude) | ~0.032 |
| 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 344.08 | 10.0 g | 0.029 |
| Toluene (anhydrous) | 92.14 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (10.0 g, 0.029 mol) in anhydrous toluene (100 mL).
-
To this solution, add the crude 2,6-difluorobenzoyl isocyanate (~5.8 g, ~0.032 mol) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, a white precipitate of Lufenuron will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash it with cold toluene.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Lufenuron.
Expected Yield: 80-90%
Data Presentation
Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | De-bromination | This compound | 2,6-Difluorobenzoic acid | 85-95 |
| 2 | Acid Chloride Formation | 2,6-Difluorobenzoic acid | 2,6-Difluorobenzoyl chloride | >95 (crude) |
| 3 | Amide Formation | 2,6-Difluorobenzoyl chloride | 2,6-Difluorobenzamide | 90-98 |
| 4 | Isocyanate Formation | 2,6-Difluorobenzamide | 2,6-Difluorobenzoyl isocyanate | >90 (crude) |
| 5 | Final Coupling | 2,6-Difluorobenzoyl isocyanate | Lufenuron | 80-90 |
Experimental Workflow Diagram
Catalytic Systems for the Functionalization of 3-Bromo-2,6-difluorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 3-bromo-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The presented protocols focus on palladium-catalyzed cross-coupling reactions, offering versatile strategies for the synthesis of diverse derivatives.
Introduction
This compound is a key intermediate for the synthesis of complex organic molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity. This document details selected catalytic systems for the functionalization of this scaffold, providing researchers with practical guidance for their synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following data pertains to the coupling of a derivative, 3-bromo-2,6-difluoro-N-methylbenzamide, with various (hetero)arylboronic acids.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2,6-difluoro-N-methylbenzamide
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 5 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-2,6-difluoro-N-methylbenzamide with an arylboronic acid is provided below.
Materials:
-
3-bromo-2,6-difluoro-N-methylbenzamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel, add 3-bromo-2,6-difluoro-N-methylbenzamide, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound or its ester derivative (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound derivative and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. As with the Buchwald-Hartwig amination, specific protocols for this compound are not detailed in the provided search results. A general procedure is outlined below, which should be optimized for the target substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound or its ester derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 1-10 mol%)
-
Base (an amine, e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction vessel under an inert atmosphere, add the this compound derivative, the palladium catalyst, and the copper(I) salt.
-
Add the anhydrous, deoxygenated solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Relationship in Sonogashira Coupling
Conclusion
The catalytic functionalization of this compound provides access to a wide array of valuable compounds. The Suzuki-Miyaura coupling has been demonstrated to be effective for its N-methylamide derivative. While specific examples for Buchwald-Hartwig amination and Sonogashira coupling on this particular substrate are less documented in the provided information, the general protocols presented here offer a solid starting point for methodological development. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the reaction conditions for their specific needs.
Application Notes and Protocols for the Derivatization of 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Bromo-2,6-difluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols cover three common derivatization strategies: esterification, amidation, and acyl chloride formation. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Esterification: Synthesis of Methyl 3-Bromo-2,6-difluorobenzoate
Esterification of this compound is a common strategy to mask the carboxylic acid functionality, improve solubility in organic solvents, or to prepare intermediates for further synthetic transformations. The methyl ester, in particular, is a frequently synthesized derivative.
Protocol 1: Thionyl Chloride Mediated Esterification
This protocol describes the synthesis of methyl 3-bromo-2,6-difluorobenzoate using thionyl chloride (SOCl₂) in methanol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure methyl 3-bromo-2,6-difluorobenzoate.
Quantitative Data
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-Bromo-2,6-difluorobenzoic acid | SOCl₂ | MeOH | 3 hours | Reflux | 53 | [1] |
Note: The provided yield is for the isomeric 4-bromo-2,6-difluorobenzoic acid, but a similar yield can be expected for the 3-bromo isomer under these standard conditions.
Experimental Workflow
Caption: Workflow for Thionyl Chloride Mediated Esterification.
Amidation: Synthesis of N-Substituted 3-Bromo-2,6-difluorobenzamides
Amidation of the carboxylic acid group is a key transformation for introducing diverse functionalities and is widely used in drug discovery to generate compound libraries with varied pharmacological properties.[2]
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the synthesis of N-substituted amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]
Quantitative Data
Experimental Workflow
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Acyl Chloride Formation: Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride
The formation of an acyl chloride is a common method to activate the carboxylic acid for subsequent reactions, such as Friedel-Crafts acylation or reaction with nucleophiles like alcohols and amines to form esters and amides, respectively. Acyl chlorides are highly reactive intermediates.[5]
Protocol 3: Acyl Chloride Formation using Thionyl Chloride
This protocol details the synthesis of 3-Bromo-2,6-difluorobenzoyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of Dimethylformamide (DMF) (optional)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus (for purification)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.
-
The resulting crude 3-Bromo-2,6-difluorobenzoyl chloride can be purified by vacuum distillation.[6][7]
Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.
Quantitative Data
The conversion of carboxylic acids to acyl chlorides using thionyl chloride is generally a high-yielding reaction, often quantitative. The product is typically used in the next step without extensive purification beyond the removal of excess reagents.
Experimental Workflow
Caption: Workflow for Acyl Chloride Formation using Thionyl Chloride.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-bromo-2,6-difluoro-N-methoxy-N-methylbenzamide | C9H8BrF2NO2 | CID 177684425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,6-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2,6-difluorobenzoic acid, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice. Here are common causes for low yields and their solutions:
-
Incomplete Lithiation: The formation of the organolithium intermediate is critical. Ensure your reaction is carried out under strictly anhydrous conditions, as any moisture will quench the organolithium reagent. Use freshly dried solvents and glassware.
-
Suboptimal Temperature Control: The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions.[1][2] Deviation from this temperature can lead to the formation of byproducts.
-
Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) must be efficient. Use freshly crushed, high-quality dry ice to maximize the surface area for reaction.[1][2] Ensure the dry ice is added in excess.
-
Loss during Workup: The product is extracted into an organic solvent after acidification. Ensure complete extraction by performing multiple extractions. Back-extraction of the combined organic layers with a basic aqueous solution can help isolate the acidic product, which can then be re-acidified and extracted.
Q2: I am observing significant amounts of impurities in my final product. What are these impurities and how can I minimize them?
A2: Impurity formation is a common issue. The most likely impurities are unreacted starting material (1-bromo-2,4-difluorobenzene) and byproducts from side reactions.
-
Unreacted Starting Material: This indicates an incomplete reaction. To address this, you can try slightly increasing the molar equivalent of the organolithium reagent or extending the reaction time for the lithiation step.
-
Side Reactions: At temperatures above -70°C, the organolithium intermediate can be unstable and participate in side reactions. Maintaining a very low reaction temperature is crucial.[3]
-
Purification: Effective purification is key to removing impurities. Recrystallization from a suitable solvent system (e.g., hexane) can be effective.[1][2] Column chromatography is another option for obtaining a highly pure product.
Q3: The organolithium reaction is difficult to initiate. What troubleshooting steps can I take?
A3: Difficulty in initiating organolithium reactions is often due to the quality of the reagents or the reaction setup.
-
Reagent Quality: Use a fresh, properly titrated solution of the organolithium reagent (e.g., n-butyllithium). The concentration of commercially available organolithium reagents can decrease over time.
-
Anhydrous Conditions: As mentioned, the reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent atmospheric moisture and oxygen from entering the reaction vessel.
Q4: How do I properly handle the workup and purification of this compound?
A4: A careful workup and purification are essential for obtaining a high yield of pure product.
-
Quenching: After the carboxylation step, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride.[2]
-
Acidification and Extraction: The aqueous layer should be acidified with an acid like 1M HCl to protonate the carboxylate salt, making the benzoic acid derivative soluble in organic solvents.[1][2] Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed multiple times to ensure complete recovery of the product.[1][2]
-
Washing and Drying: The combined organic extracts should be washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][2]
-
Final Purification: After removing the solvent under reduced pressure, the crude product can be purified. A common method is to add a non-polar solvent like hexane to the residue, which causes the desired product to precipitate as a solid that can be collected by filtration.[1][2]
Data Presentation
Table 1: Summary of a Reported Synthesis Protocol and Yield
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2,4-difluorobenzene | [1][2] |
| Reagents | n-Butyllithium, 2,2,6,6-tetramethylpiperidine, Dry Ice | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | -78 °C | [1][2] |
| Reaction Time | 1 hour (lithiation), 2 hours (carboxylation) | [1][2] |
| Reported Yield | 64.6% | [1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1][2]
-
Reaction Setup: In a dry, two-necked round-bottom flask under an argon atmosphere, add diisopropylamine (8.1 mL, 57.0 mmol) and anhydrous tetrahydrofuran (THF) (260 mL).
-
Cooling: Cool the solution to -70 °C in a dry ice/acetone bath.
-
Addition of n-Butyllithium: Add n-butyllithium (2.0 M in cyclohexane, 25.9 mL, 51.8 mmol) dropwise via syringe.
-
Warming and Re-cooling: Briefly warm the resulting mixture to 0 °C and then cool it back down to -70 °C.
-
Addition of Starting Material: To this cold solution, add 1-bromo-2,4-difluorobenzene (5.9 mL, 52.0 mmol) dropwise.
-
Carboxylation: After stirring at -70 °C, add crushed dry ice to the reaction mixture.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and 1N hydrochloric acid, then extract the product with ethyl acetate.
-
Purification: Wash the organic extract with water and dry it over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Add hexane to the residue to precipitate the product, which is then collected by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Purification of Crude 3-Bromo-2,6-difluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2,6-difluorobenzoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The solution is supersaturated , but crystal nucleation has not initiated. 3. The compound may be highly soluble in the chosen solvent even at low temperatures . | 1. Reduce the volume of the solvent by heating the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod to create nucleation sites. b. Adding a seed crystal of pure this compound. 3. If the compound remains soluble, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent or solvent system. |
| "Oiling Out" - Formation of a Liquid Layer Instead of Crystals | 1. The compound is coming out of solution at a temperature above its melting point . This can be due to a high concentration of impurities lowering the melting point of the mixture. 2. The solution is too concentrated . 3. The solution was cooled too rapidly . | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly. 2. Consider using a different solvent with a lower boiling point. |
| Low Yield of Purified Crystals | 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with a solvent that was not cold , leading to some of the product dissolving. 4. Incomplete crystallization before filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent . 4. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery. |
| Discolored Crystals | 1. Colored impurities are present in the crude material. 2. Thermal degradation of the compound if heated for an extended period. | 1. During the dissolution step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. 2. Minimize the time the solution is kept at a high temperature . |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
-
Protic solvents: Water, ethanol, methanol, isopropanol.
-
Aprotic polar solvents: Acetone, ethyl acetate.
-
Nonpolar solvents: Heptane, hexane (often used as an anti-solvent).
-
Solvent mixtures: Ethanol/water, acetone/water, or toluene/heptane.
A good starting point is to perform small-scale solubility tests with a few of these solvents or solvent systems to determine the most effective one for your specific crude material.
Q2: How do I perform a small-scale solubility test to select a solvent?
A2: Place a small amount of your crude this compound (e.g., 10-20 mg) into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves. Then, allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a good crop of crystals upon cooling.
Q3: My purified crystals have a wide melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities still being present in your sample. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve the purity. It is also important to ensure the sample is completely dry, as residual solvent can also depress the melting point.
Q4: Can I use a single-solvent or a two-solvent system for recrystallization?
A4: Both systems can be effective. A single-solvent recrystallization is simpler if a suitable solvent can be found. A two-solvent (or mixed-solvent) system is useful when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"), and the two solvents are miscible. The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Data Presentation
The following table provides a qualitative summary of the solubility of substituted benzoic acids in common solvents to guide solvent selection for the recrystallization of this compound. It is important to note that this is a generalized guide and experimental verification is crucial.
| Solvent | Polarity | Expected Solubility of this compound at Room Temperature | Expected Solubility of this compound at Elevated Temperature | Notes |
| Water | High | Low | Moderate to High | Good for polar compounds; may require a large volume. |
| Ethanol | High | Moderate | High | Often a good choice for moderately polar compounds. |
| Methanol | High | Moderate to High | High | Similar to ethanol, but its lower boiling point can be advantageous. |
| Acetone | Medium | High | Very High | May be too good of a solvent, leading to poor recovery unless used in a mixed-solvent system. |
| Ethyl Acetate | Medium | Moderate | High | A versatile solvent for a range of polarities. |
| Toluene | Low | Low | Moderate to High | Good for less polar compounds; higher boiling point. |
| Heptane/Hexane | Low | Very Low | Low | Often used as an anti-solvent in a two-solvent system. A synthetic procedure for this compound mentions the use of hexane to precipitate the product.[1] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general procedure that should be optimized based on the specific impurities present in the crude material and the chosen solvent system.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a stir bar and the minimum amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point of the compound.
-
-
Analysis:
-
Determine the weight of the purified crystals and calculate the percent recovery.
-
Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming challenges in the synthesis of 3-Bromo-2,6-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the directed ortho-metalation of 1-bromo-2,4-difluorobenzene, followed by carboxylation. This involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to deprotonate the position between the two fluorine atoms. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated upon acidic workup to yield the final product.[1]
Q2: Why is a very low temperature (-78 °C) critical for this reaction?
A2: Maintaining a low temperature is crucial for several reasons. Firstly, n-butyllithium is highly reactive and can react with the solvent, typically tetrahydrofuran (THF), at higher temperatures, leading to solvent degradation and consumption of the reagent.[2][3] Secondly, the aryllithium intermediate is thermally unstable and can decompose or undergo side reactions if the temperature is not strictly controlled. Low temperatures ensure the stability of the intermediate until it is trapped by the electrophile (CO₂).
Q3: Are there any major side products to be aware of in this synthesis?
A3: Yes, potential side products can arise from several pathways. One common issue is the formation of isomers if the deprotonation is not completely regioselective. Another possibility is the formation of coupling products, which can occur if the reaction temperature rises, especially when using THF as a solvent.[4] Additionally, incomplete carboxylation can leave unreacted 1-bromo-2,4-difluorobenzene in the reaction mixture. Benzyne-derived hydrocarbons can also form as minor side products.[4][5]
Q4: What are the key safety precautions when working with n-butyllithium?
A4: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[2] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. It is also crucial to have a proper quenching strategy and an appropriate fire extinguisher (Class D for combustible metals) readily available.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. 2. Presence of Moisture: Water in the solvent, glassware, or starting material will quench the n-BuLi. 3. Incorrect Temperature: Running the reaction at a temperature higher than -78 °C can lead to reagent decomposition and side reactions.[2][3] 4. Inefficient Carboxylation: The dry ice may not have been completely anhydrous, or the addition of the aryllithium solution to the CO₂ was too rapid. | 1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Maintain Strict Temperature Control: Use a dry ice/acetone bath to maintain the temperature at -78 °C throughout the addition of n-BuLi and during the carboxylation step. 4. Use High-Quality Dry Ice: Crush fresh, high-quality dry ice into a powder just before use. Add the aryllithium solution slowly to a large excess of the crushed dry ice with vigorous stirring. |
| Formation of Multiple Products/Impurities | 1. Isomer Formation: Deprotonation at an undesired position. 2. Coupling Side Products: This is more likely if the reaction temperature is not well-controlled, especially in THF.[4] 3. Benzyne Formation: A possible side reaction with organolithium reagents and aryl halides.[4][5] | 1. Use a Directing Group (if applicable) or a more selective base: While the fluorine atoms strongly direct the lithiation to the desired position in this case, for other substrates, the choice of base and solvent can be optimized. 2. Strict Temperature Control: Ensure the reaction temperature does not rise above -78 °C. 3. Optimize Reaction Time: Do not let the aryllithium intermediate stir for an extended period before adding the electrophile. |
| Difficult Product Purification/Isolation | 1. Product is an Oily Residue: The product may not have fully crystallized or may be impure. 2. Co-eluting Impurities: Unreacted starting material or non-polar side products may be difficult to separate by extraction alone. 3. Poor Solubility: The product may have limited solubility in the extraction solvent, leading to losses.[6] | 1. Trituration: After removing the solvent, try triturating the residue with a non-polar solvent like hexane to induce crystallization and wash away non-polar impurities.[1] 2. Recrystallization: If trituration is insufficient, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). 3. Column Chromatography: For very impure samples, silica gel chromatography may be necessary, though it is less ideal for large-scale preparations. 4. Optimize Extraction: Ensure the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylic acid, making it more soluble in the organic extraction solvent (e.g., ethyl acetate).[7] |
Experimental Workflow and Methodologies
Detailed Protocol for the Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials and Equipment:
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Dry ice/acetone bath
-
1-bromo-2,4-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble the dry two-necked flask with a stir bar, a rubber septum, and an inert gas inlet. Place the flask in a dry ice/acetone bath to cool to -78 °C.
-
Addition of Reagents: Under an inert atmosphere, add anhydrous THF (e.g., 260 mL for a ~50 mmol scale reaction) to the flask. To this, add 1-bromo-2,4-difluorobenzene (e.g., 5.9 mL, 52.0 mmol) dropwise via syringe.
-
Lithiation: Slowly add a solution of n-butyllithium (e.g., 2.0 M in cyclohexane, 25.9 mL, 51.8 mmol) dropwise to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at this temperature for 1 hour.
-
Carboxylation: In a separate flask, crush a generous excess of dry ice (e.g., 20-30 g). While vigorously stirring the dry ice, slowly transfer the cold aryllithium solution onto the crushed dry ice via a cannula. Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding 1 M HCl (e.g., 30 mL) and water (e.g., 10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 50 mL).
-
Purification: Combine the organic layers, wash with water, and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Add hexane to the resulting residue to precipitate the solid product. Collect the solid by filtration and dry under vacuum to afford this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. This compound | 28314-81-0 [chemicalbook.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Preparation of 3-Bromo-2,6-difluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2,6-difluorobenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low or no yield of the desired product. | 1. Inactive n-butyllithium reagent. 2. Presence of moisture or other electrophilic impurities in the reaction setup. 3. Incomplete lithiation. 4. Inefficient carboxylation. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Increase the reaction time for the lithiation step or consider using a slight excess of the lithium amide base. 4. Use freshly crushed, high-quality dry ice. Ensure the reaction mixture is added to a large excess of dry ice to maintain a low temperature and high concentration of CO2. |
| TR-02 | Formation of a significant amount of 1,3-difluorobenzene as a byproduct. | The lithiated intermediate is being quenched by a proton source before the addition of dry ice. This is often due to residual moisture in the solvent or on the glassware. | Rigorously dry all solvents and glassware. Ensure the inert atmosphere is maintained throughout the experiment. |
| TR-03 | Presence of a ketone or tertiary alcohol impurity in the final product. | The aryllithium intermediate can react with the initially formed lithium carboxylate. This is more likely if the reaction temperature is not kept sufficiently low. | Maintain the reaction temperature at -78 °C during the lithiation and carboxylation steps. Add the aryllithium solution to a large excess of crushed dry ice to ensure rapid carboxylation. |
| TR-04 | Formation of biphenyl or other coupling products. | This can occur if the reaction temperature is allowed to rise, potentially leading to benzyne formation and subsequent side reactions. The choice of solvent can also influence coupling reactions.[1][2][3] | Strictly maintain the reaction temperature at -78 °C. Using a mixture of THF and hexanes can help to keep the reaction mixture homogeneous at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the role of 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylamine in this reaction?
A1: 2,2,6,6-tetramethylpiperidine or diisopropylamine are used to form a lithium amide base in situ upon reaction with n-butyllithium. These bulky, non-nucleophilic strong bases, such as lithium diisopropylamide (LDA), are used to selectively deprotonate the position between the two fluorine atoms on 1-bromo-2,4-difluorobenzene, leading to the desired lithiated intermediate.
Q2: Why is the reaction carried out at -78 °C?
A2: The low temperature is crucial for several reasons. It prevents the decomposition of the thermally unstable aryllithium intermediate. It also minimizes side reactions, such as reaction with the solvent (THF) and the formation of benzyne intermediates.[4][5]
Q3: Can I use a different organolithium reagent, such as sec-butyllithium or tert-butyllithium?
A3: While other organolithium reagents can be used for lithiation, their reactivity and steric hindrance are different from n-butyllithium. Tert-butyllithium is a stronger base but also more sterically hindered, which could affect the regioselectivity and rate of the reaction. It is recommended to use n-butyllithium in conjunction with a strong amide base for this specific transformation.
Q4: How can I confirm the formation of the desired product?
A4: The product, this compound, can be characterized by various analytical techniques. 1H-NMR spectroscopy is a key method, with expected signals in the aromatic region.[6] Other useful techniques include 13C-NMR, 19F-NMR, and mass spectrometry to confirm the molecular weight.
Q5: What is the purpose of the saturated aqueous ammonium chloride solution quench?
A5: The saturated aqueous ammonium chloride solution is used to quench any remaining organolithium species after the carboxylation step.[6] This is followed by acidification with a strong acid like HCl to protonate the carboxylate and allow for the extraction of the carboxylic acid product into an organic solvent.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 2.90 g | 15.0 |
| n-Butyllithium (1.6 M in hexane) | 64.06 | 9.4 mL | 15.0 |
| 2,2,6,6-Tetramethylpiperidine | 141.27 | 2.50 mL | 15.0 |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |
| Dry Ice (solid CO2) | 44.01 | ~5 g | - |
| 1 M Hydrochloric acid | - | 30 mL | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add tetrahydrofuran (20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).
-
Slowly add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) to the solution.
-
Add a solution of 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) in tetrahydrofuran (20 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Transfer the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (10 mL) and 1 M hydrochloric acid (30 mL) and extract the product with ethyl acetate.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid by filtration to afford this compound. A typical yield is around 2.30 g (64.6%).[6]
Visualizations
Reaction Pathway and Side Reactions
The following diagrams illustrate the main synthetic pathway for this compound and potential side reactions.
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
References
- 1. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. This compound | 28314-81-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
Optimizing reaction conditions for Suzuki coupling with 3-Bromo-2,6-difluorobenzoic acid
Technical Support Center: Suzuki Coupling with 3-Bromo-2,6-difluorobenzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: This substrate presents two primary challenges. First, the two fluorine atoms ortho to the bromine create significant steric hindrance, which can impede key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] Second, the fluorine atoms and the carboxylic acid group are electron-withdrawing, making the aryl bromide electron-deficient. This property can affect the rate of oxidative addition, a critical step in the reaction mechanism.[3]
Q2: What is protodeboronation and why is it a concern in this reaction?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[4] This side reaction is often promoted by the basic and sometimes aqueous conditions used in Suzuki couplings.[5] When coupling electron-deficient aryl halides like this compound, the reaction may require longer times or higher temperatures, giving more opportunity for the boronic acid or ester to decompose via protodeboronation.[6][7]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A3: While boronic acids are often more reactive, they can be more prone to decomposition and protodeboronation.[3] Boronic esters, such as pinacol esters, offer greater stability, which can be advantageous in challenging couplings that require prolonged heating.[8] Some boronic esters can transmetalate directly without prior hydrolysis, while others act as a slow-release source of the more reactive boronic acid, minimizing its concentration and thus reducing side reactions.[4][9][10] For difficult couplings, using a stable boronic ester is often a good starting point.
Q4: What is the role of the base in this reaction?
A4: The base is critical for the transmetalation step of the catalytic cycle. It activates the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to the palladium center.[11][12] The choice and strength of the base can significantly influence the reaction rate and overall yield.[1][12]
Troubleshooting Guide
Problem 1: Low to no product yield.
This is the most common issue and can stem from several factors. A systematic approach to optimization is recommended.
Q: I have set up my reaction but am getting a very low yield. What should I investigate first?
A: The catalyst and ligand system is the most critical factor for sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands (often called Buchwald ligands). These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1][2]
Q: I've switched to a Buchwald ligand but the yield is still poor. What is the next parameter to optimize?
A: Your choice of base is the next crucial parameter. The base strength must be sufficient to promote transmetalation without causing excessive decomposition of your starting materials.
-
Recommendation: Screen a panel of bases. Moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][2] For particularly stubborn couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
Q: I'm still not seeing improvement. Could the solvent be the issue?
A: Yes, the solvent plays a significant role in solubility, reaction rate, and catalyst stability.
-
Recommendation: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly used.[2] Sometimes a biphasic system (e.g., toluene/water or dioxane/water) is beneficial, especially when using inorganic bases like phosphates or carbonates, as a small amount of water can be advantageous.[1][13]
Problem 2: Significant side product formation.
Q: My main side product is the debrominated starting material (2,6-difluorobenzoic acid). What is happening?
A: This suggests that a reduction pathway is competing with the cross-coupling. This can be caused by β-hydride elimination if your boronic acid partner has β-hydrogens, or other reduction pathways favored by certain catalyst/ligand combinations.[14]
-
Recommendation: The choice of ligand is key to suppressing this side reaction. Specialized ligands like AntPhos have been shown to inhibit pathways that lead to reduction products in sterically demanding couplings.[14]
Q: I am observing a lot of homocoupling of my boronic acid partner. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen or the use of certain palladium(II) precatalysts that are slowly reduced to the active palladium(0).
-
Recommendation: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[13] Pre-stirring the palladium source and ligand before adding the reactants can also help ensure the active catalyst is formed cleanly and reduce homocoupling.[6]
Data Presentation: Recommended Reaction Components
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound. Optimization will likely be required.
Table 1: Recommended Catalyst & Ligand Systems for Hindered Substrates
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Notes |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-5 | Excellent for sterically hindered and electron-deficient aryl halides. Promotes efficient oxidative addition and reductive elimination.[1][2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1-5 | Another highly effective Buchwald ligand for challenging couplings.[1] |
| XPhos Pd G3 | XPhos (integrated) | 1-5 | Air-stable precatalyst which simplifies reaction setup and improves reproducibility. |
Table 2: Comparative Guide for Base Selection
| Base | Strength | Typical Equivalents | Notes |
|---|---|---|---|
| K₂CO₃ (Potassium Carbonate) | Moderate | 2-3 | Common, but may be too weak for this challenging substrate.[12] |
| K₃PO₄ (Potassium Phosphate) | Moderately Strong | 2-3 | Often a very effective choice for hindered couplings. Performance can be enhanced by a small amount of water.[1][2] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | 2-3 | Highly effective due to its strength and solubility in organic solvents.[2] |
| KOt-Bu (Potassium tert-butoxide) | Very Strong | 2-3 | Can be effective in very difficult cases, but its high basicity may promote side reactions.[1] |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the reaction.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point. The catalyst, ligand, base, and solvent should be selected based on the troubleshooting guide and data tables above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with reflux condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst, the phosphine ligand, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum or condenser. Evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. If a co-solvent like water is used, it should also be degassed prior to addition.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Add water and adjust the pH to be acidic (e.g., with 1M HCl) to protonate the carboxylic acid and facilitate its extraction into the organic layer.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired biaryl carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Troubleshooting guide for the synthesis of 3-Bromo-2,6-difluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,6-difluorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation.
Question 1: Low or no product yield.
Possible Causes & Solutions:
-
Moisture in the reaction: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture. Any trace of water will quench the reagent, preventing the lithiation step.
-
Troubleshooting: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inactive n-butyllithium: The concentration of commercially available n-BuLi can decrease over time.
-
Troubleshooting: Titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Reaction temperature too high: Allowing the reaction to warm up prematurely can lead to side reactions and decomposition of the lithiated intermediate.[1]
-
Inefficient carboxylation: Poor contact between the lithiated intermediate and carbon dioxide will result in low conversion to the carboxylic acid.
Question 2: Presence of significant impurities in the final product.
Possible Causes & Solutions:
-
Formation of isomeric benzoic acids: Incomplete lithiation at the desired position can lead to a mixture of isomers.
-
Formation of biphenyl impurities: Coupling of the lithiated intermediate with the starting material (1-bromo-2,4-difluorobenzene) can generate biphenyl byproducts.
-
Troubleshooting: Add the organolithium reagent slowly and dropwise to the solution of 1-bromo-2,4-difluorobenzene to maintain a low concentration of the lithiating agent and minimize this side reaction.
-
-
Incomplete reaction: The presence of unreacted starting material will contaminate the product.
-
Troubleshooting: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material before quenching with dry ice.
-
Question 3: Difficulty in isolating the product.
Possible Causes & Solutions:
-
Product loss during workup: The product may remain in the aqueous phase if the pH is not sufficiently acidic during extraction.
-
Troubleshooting: After quenching the reaction, ensure the aqueous layer is acidified to a pH of approximately 1-2 with a strong acid (e.g., 1M HCl) to fully protonate the carboxylate.[2] Confirm the pH with pH paper.
-
-
Emulsion formation during extraction: The presence of salts and other byproducts can lead to the formation of emulsions, making phase separation difficult.
-
Troubleshooting: Add brine (saturated NaCl solution) to the extraction mixture to break up emulsions. If necessary, filter the entire mixture through a pad of celite.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The reported yields can vary depending on the specific conditions and scale of the reaction. A yield of 64.6% has been documented in the literature.[2]
Q2: How can I purify the crude this compound?
A2: Common purification methods include recrystallization or washing the crude solid with a non-polar solvent like hexane to remove less polar impurities.[2] For higher purity, silica gel column chromatography can be employed, typically using a solvent system such as ethyl acetate/hexane.[4]
Q3: What are the key safety precautions for this synthesis?
A3: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All operations involving these reagents must be carried out under a strict inert atmosphere by trained personnel. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction is performed at very low temperatures, so care should be taken when handling cryogenic baths.
Q4: Can other starting materials be used?
A4: The synthesis of similar compounds has been achieved starting from different precursors. For instance, 3-chloro-2,4-difluorobenzoic acid can be synthesized from 3-chloro-2,4-difluoro-bromobenzene.[1] However, for this compound, 1-bromo-2,4-difluorobenzene is the most direct and commonly cited starting material.[2][3]
Quantitative Data
| Parameter | Value | Reference |
| Reported Yield | 64.6% | [2] |
| Purity (Commercial) | >97% | [5] |
| Molecular Weight | 237.0 g/mol | [5] |
| Melting Point | 157-161 °C |
Experimental Protocols
Synthesis of this compound via Ortho-lithiation and Carboxylation
This protocol is based on a reported literature procedure.[2][3]
Materials:
-
1-bromo-2,4-difluorobenzene
-
n-butyllithium (1.6 M in hexane)
-
2,2,6,6-tetramethylpiperidine
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).
-
Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
While maintaining the temperature at -78 °C, add crushed dry ice (approximately 5 g) to the reaction mixture in portions.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water (10 mL) followed by 1 M hydrochloric acid (30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid by filtration and dry under vacuum to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 2. This compound | 28314-81-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 28314-81-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
Technical Support Center: Purification of 3-Bromo-2,6-difluorobenzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-2,6-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side-products, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as 1-bromo-2,4-difluorobenzene.[1]
-
Isomeric Byproducts: Formation of other positional isomers of bromo-difluorobenzoic acid.
-
Solvent Residues: Residual solvents from the synthesis and initial workup, like tetrahydrofuran (THF) or hexane.[1][2]
-
Reagent-derived Impurities: Byproducts from reagents like n-butyllithium.
Q2: What are the recommended primary methods for purifying this compound?
A2: The most effective and commonly used purification techniques are:
-
Recrystallization: An effective method for removing small amounts of impurities from a solid product. A patent for a similar compound indicates that recrystallization can significantly increase purity, achieving levels as high as 99.6% as measured by HPLC.[3]
-
Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating the acidic product from any neutral or less acidic impurities. The process involves dissolving the crude product in an organic solvent and using an aqueous base to selectively extract the acidic compound.[4][5]
-
Column Chromatography: This technique is useful for separating compounds with different polarities and is effective when dealing with complex mixtures or impurities with similar solubility to the product.[5]
Q3: How can I confirm the purity of my this compound after purification?
A3: Several analytical methods can be used to assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and detect the presence of impurities by analyzing the chemical shifts and integration of peaks.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[4][6] The melting point for the similar compound 3-Bromo-4-fluorobenzoic acid is reported as 138-140 °C.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Crystals | 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[7] 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. 3. Inappropriate Solvent Choice: The product is too soluble in the chosen solvent even at low temperatures.[5] | 1. Reheat the filtrate to evaporate some solvent and re-cool to obtain a second crop of crystals.[7] 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[7] 3. Perform small-scale solubility tests with different solvents (e.g., water, ethanol/water mixtures, acetone) to find one where the product is highly soluble when hot and poorly soluble when cold.[7] |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture.[7] 2. Rapid Cooling: The solution was cooled too quickly, preventing proper crystal lattice formation. 3. Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point.[5] | 1. Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] 3. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[7] |
| Product Fails to Crystallize | 1. Insufficient Concentration: The solution is not saturated enough for crystals to form. 2. No Nucleation Sites: Lack of a surface to initiate crystal growth. | 1. Reheat the solution to boil off some of the solvent to increase the concentration, then cool again.[7] 2. Gently scratch the inner surface of the flask with a glass rod or add a small seed crystal of the pure compound to the cooled solution.[7] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | 1. Incomplete Extraction: The pH was not sufficiently basic to deprotonate all the benzoic acid, or not sufficiently acidic to precipitate it.[4] 2. Insufficient Mixing: The organic and aqueous layers were not mixed thoroughly.[5] | 1. Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 8) during extraction and acidic (pH < 2) during precipitation. Perform multiple extractions (2-3 times) with the basic solution.[4] 2. Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release pressure.[5] |
| Emulsion Formation | An emulsion has formed at the interface between the organic and aqueous layers, trapping the product. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to help break the emulsion.[5] |
| Product Still Impure | The pH of the basic solution was not optimized to selectively extract the target compound over acidic impurities. | Consider using a weaker base, such as sodium bicarbonate, which can more selectively deprotonate the more acidic this compound compared to potentially less acidic impurities.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | 1. Inappropriate Mobile Phase: The eluent is too polar or not polar enough.[5] 2. Column Overloading: Too much crude material was loaded onto the column.[5] | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A mixture of hexanes and ethyl acetate is a common starting point. Aim for an Rf value of 0.2-0.4 for the desired product.[5] 2. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[5] |
| Product Tailing on the Column | The carboxylic acid group interacts strongly with the acidic silica gel, causing the spot to tail. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase to suppress the strong interaction between your compound and the silica gel.[5] |
| Cracks or Channels in the Column | Improper packing of the silica gel leads to an uneven flow of the mobile phase and poor separation. | Ensure the column is packed uniformly using a slurry method and is never allowed to run dry.[5] |
Purity Data Comparison
The following table provides representative data on the purity of a halogenated benzoic acid before and after applying a standard purification method.
| Purification Method | Purity Before | Purity After | Analytical Method |
| Recrystallization | ~85% | >99.5% | HPLC |
Note: This data is based on a similar compound and serves as a guideline.[3][6] Actual results may vary based on the nature and amount of impurities.
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using recrystallization.
Methodology:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol/water). Heat the mixture to determine if the solid dissolves completely. Check if the solid precipitates upon cooling. The ideal solvent dissolves the compound when hot but not when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step removes insoluble materials.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[7]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, then transfer to a watch glass for final drying.
Caption: Experimental workflow for the recrystallization of this compound.
Protocol 2: Purification by Acid-Base Extraction
This protocol separates the acidic product from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.[5]
-
Base Extraction: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Stopper the funnel, shake gently while venting frequently, and then allow the layers to separate. The deprotonated 3-bromo-2,6-difluorobenzoate salt will move into the upper aqueous layer.[4][5]
-
Separation: Drain the lower organic layer. Repeat the extraction of the organic layer 1-2 more times with fresh sodium bicarbonate solution to ensure all the acidic product is extracted. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise while stirring until the solution becomes acidic (pH < 2). The purified this compound will precipitate as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of ice-cold water, and dry thoroughly.[4]
Caption: Workflow for the purification of this compound via acid-base extraction.
Protocol 3: Purification by Column Chromatography
This protocol is for separating the product from impurities with different polarities.
Methodology:
-
Mobile Phase Selection: Use TLC to find a solvent system (e.g., hexanes:ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, allowing it to pack into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[5]
-
Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes). The polarity of the mobile phase can be gradually increased if necessary to elute the product.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.[5]
Caption: General workflow for purification by column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 28314-81-0 [chemicalbook.com]
- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 3-Bromo-2,6-difluorobenzoic acid derivatives
Welcome to the technical support center for the purification of 3-Bromo-2,6-difluorobenzoic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography experiments.
Troubleshooting Guide
Researchers often face challenges such as poor separation, peak tailing, and low recovery during the purification of aromatic carboxylic acids. The following table outlines common problems, their potential causes, and recommended solutions to streamline your purification workflow.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing/Streaking on TLC and Column | - Analyte Ionization: The carboxylic acid group is partially deprotonated on the silica gel surface, leading to secondary interactions.[1][2][3][4] - Interaction with Acidic Silanol Groups: Residual silanol groups on the silica surface can strongly interact with the acidic analyte.[2][3] | - Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.[5] - Use Deactivated Silica: Employ silica gel that has been treated to reduce the number of acidic silanol groups. |
| Poor Separation of Compound from Impurities | - Inappropriate Mobile Phase Polarity: The eluent may be too polar or not polar enough to achieve differential migration. - Column Overload: Too much sample has been loaded onto the column. | - Optimize the Solvent System: Use TLC to test various solvent systems of differing polarities. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.[6] - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. |
| Compound is not Eluting from the Column | - Analyte is Too Polar for the Mobile Phase: The chosen eluent is not strong enough to move the compound. - Compound Decomposition on Silica: The analyte may be unstable on the acidic stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. - Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is a suitable alternative.[7][8] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil. |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly without separation. - Analyte is Not Retained: The compound has very low polarity. | - Decrease Mobile Phase Polarity: Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). - Consider Normal-Phase Chromatography: If you are using reversed-phase, a switch to normal-phase may be more appropriate for non-polar compounds. |
| Low Recovery of the Purified Compound | - Irreversible Adsorption: The compound may be permanently binding to the stationary phase. - Compound Decomposition: The analyte may be degrading during the long exposure to the stationary phase. | - Acidify the Mobile Phase: This can help to reduce strong interactions with the silica gel. - Run the Column Faster (Flash Chromatography): Minimizing the time the compound spends on the column can reduce the chance of decomposition. - Use Reversed-Phase Chromatography: This can be a milder alternative for sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography to purify my this compound derivative?
A1: The choice depends on the overall polarity of your specific derivative.
-
Normal-Phase (e.g., silica gel): This is the most common and often the first choice. This compound itself is a polar compound and will adhere to silica gel. You will likely need a relatively polar mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid) to elute it.
-
Reversed-Phase (e.g., C18): This is an excellent alternative, especially if your compound is highly polar or if you are experiencing issues like peak tailing or decomposition on silica gel.[7][8] In reversed-phase chromatography, more polar compounds elute earlier. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic or trifluoroacetic acid (TFA).[7]
Q2: Why is my carboxylic acid streaking on the TLC plate and how can I prevent this during column chromatography?
A2: Streaking, or tailing, of carboxylic acids on silica gel is a common issue caused by the partial ionization of the acidic proton.[1][2][3][4] On the silica surface, an equilibrium exists between the protonated (less polar) and deprotonated (more polar) forms of the acid, leading to a smear instead of a compact spot. To prevent this, you should add a small amount (typically 0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5] This suppresses the deprotonation of your carboxylic acid, ensuring it moves through the column as a single, less polar species, resulting in sharper bands and better separation.
Q3: What is a good starting solvent system for the purification of this compound on a silica gel column?
A3: A good starting point for developing your mobile phase is to use a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For this compound, which is quite polar, you might start with a 70:30 or 60:40 mixture of hexane to ethyl acetate. It is crucial to add a small amount of acetic or formic acid (e.g., 0.5%) to this mixture to prevent peak tailing. You can then adjust the ratio of hexane to ethyl acetate based on the observed Rf value of your compound on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for good separation on a column.
Q4: My compound is not very soluble in the mobile phase. How can I load it onto the column?
A4: If your compound has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.
Q5: Can I reuse my chromatography column?
A5: For silica gel columns used in normal-phase chromatography, it is generally not recommended to reuse them for different compounds as it can lead to cross-contamination. For reversed-phase columns (e.g., C18), they can often be cleaned and reused multiple times if they are washed thoroughly with a strong solvent (like methanol or acetonitrile) after each run and stored properly according to the manufacturer's instructions.
Experimental Protocols
While specific conditions will vary depending on the exact derivative being purified, the following provides a general methodology for both normal-phase and reversed-phase flash column chromatography.
Normal-Phase Flash Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Development:
-
Use thin-layer chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Add 0.1-1% acetic acid or formic acid to the mobile phase to prevent peak tailing.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, use the dry loading method described in the FAQs.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Reversed-Phase Flash Chromatography Protocol
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Development:
-
Use reversed-phase TLC plates to determine an appropriate mobile phase. A common system is a mixture of water and acetonitrile or methanol.
-
Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent to ensure a consistent low pH, which will keep the carboxylic acid protonated.[7]
-
-
Column Packing and Equilibration:
-
Pack the column with the C18 material according to the manufacturer's instructions.
-
Equilibrate the column by flushing it with several column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, preferably with a composition similar to or weaker than the initial mobile phase.
-
-
Elution:
-
Elute the column with the chosen mobile phase. A gradient is often used, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent.
-
-
Fraction Analysis:
-
Monitor the elution using a UV detector if available.
-
Collect fractions and analyze them by reversed-phase TLC or HPLC to locate the pure compound.
-
Combine the pure fractions and remove the organic solvent. The compound may then need to be extracted from the aqueous phase or isolated by lyophilization.
-
Data Presentation: Exemplary Analytical Conditions for Fluorinated Benzoic Acids
The following table summarizes conditions from analytical scale HPLC and UHPLC-MS/MS methods for fluorinated benzoic acids, which can be adapted for developing preparative methods.
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Application |
| C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient | Analysis of 19 fluorinated benzoic acids in saline water.[9] |
| C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient | Rapid analysis of 17 fluorobenzoic acids for water tracer studies. |
| RediSep C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Gradient | Preparative separation of carboxylic acids.[7] |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound derivatives.
Caption: Workflow for Column Chromatography Troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Bromo-2,6-difluorobenzoic acid during reactions
Welcome to the technical support center for 3-Bromo-2,6-difluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways for this compound are decarboxylation, and under certain conditions, nucleophilic aromatic substitution or undesired side reactions at the C-Br bond. Decarboxylation, the loss of CO2, is a significant concern at elevated temperatures.
Q2: At what temperature does this compound start to decarboxylate?
Q3: Can the fluorine atoms be displaced during a reaction?
A3: Generally, the carbon-fluorine bonds in fluoroaromatic compounds are very strong. However, nucleophilic aromatic substitution (SNAr) can occur under harsh conditions, such as with strong nucleophiles at high temperatures. The presence of the electron-withdrawing carboxylic acid group can activate the ring for such substitutions.
Q4: Is the C-Br bond reactive towards nucleophiles?
A4: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). While this is often the desired reaction, it also indicates that this bond is the most likely site for undesired nucleophilic attack or reductive dehalogenation, particularly in the presence of reducing agents or certain metals.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low yield or absence of desired product, with evidence of decarboxylation (e.g., formation of 1-bromo-3,5-difluorobenzene).
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Monitor and control the reaction temperature carefully. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Copper Salts | Avoid using copper salts as catalysts if decarboxylation is a concern, as they are known to promote this process in benzoic acids.[3] If a copper catalyst is essential, use the lowest possible catalytic loading and temperature. |
| Prolonged Reaction Times at High Temperatures | Optimize the reaction time to ensure completion of the desired transformation without allowing for significant decomposition. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. |
| Radical Initiators or Conditions | Be cautious when using reagents that can generate radicals, as radical decarboxylation is a known pathway.[1][4][5] |
Issue 2: Formation of unexpected byproducts resulting from substitution of a fluorine atom.
| Potential Cause | Recommended Solution |
| Strong Nucleophile | Use a milder nucleophile if the reaction chemistry allows. Alternatively, protect the carboxylic acid group to reduce the electron-withdrawing effect that activates the ring towards SNAr. |
| High Reaction Temperature | Lower the reaction temperature. SNAr reactions are typically highly sensitive to temperature. |
| Use of a Strong Base | If a strong base is required, consider using a non-nucleophilic base or adding it slowly at a low temperature to minimize side reactions. |
Issue 3: Debromination of the starting material.
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | Scrutinize all reagents and solvents for potential reducing agents. For example, some grades of solvents may contain impurities. |
| Palladium-Catalyzed Reactions | In cross-coupling reactions, ensure the absence of hydride sources (e.g., from certain boronic acids or bases) that could lead to reductive dehalogenation. Optimize the ligand and reaction conditions to favor the desired coupling over side reactions. |
| Reaction with Strong Bases | Certain strong bases can promote dehalogenation. Use the minimum effective amount of base and control the addition rate and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid.
-
Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Solvent Addition : Add a suitable degassed solvent system, such as a mixture of dioxane and water or toluene and water.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction mixture, dilute with water, and acidify with an acid like 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.
Visualizing Decomposition Pathways and Prevention Strategies
Diagram 1: Key Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Managing temperature control in the synthesis of 3-Bromo-2,6-difluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of 3-Bromo-2,6-difluorobenzoic acid.
Troubleshooting Guide
Issue: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| 1. Did the reaction temperature exceed -70°C during the addition of n-butyllithium? | Premature quenching of the organolithium intermediate or side reactions. | Ensure the reaction vessel is adequately cooled in a dry ice/acetone bath before and during the addition of n-butyllithium. Add the n-butyllithium dropwise to maintain the internal temperature below -70°C. |
| 2. Was there a significant temperature increase during the addition of crushed dry ice? | Sublimation of dry ice can cause localized warming, leading to the decomposition of the lithiated intermediate. | Add finely crushed, high-purity dry ice in small portions to the cold reaction mixture (-78°C) with vigorous stirring to ensure efficient heat dissipation. |
| 3. Was the reaction mixture allowed to warm to room temperature before quenching? | The organolithium intermediate is highly reactive and unstable at higher temperatures. | The reaction must be quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) while still at a low temperature, immediately after the carboxylation step is complete. |
Issue: Formation of Impurities
| Question | Possible Cause | Suggested Solution |
| 1. Are there unexpected peaks in your analytical data (e.g., NMR, GC-MS)? | Side reactions due to temperature fluctuations. For instance, a rise in temperature during lithiation can lead to the formation of other isomers or decomposition products. | Maintain strict temperature control throughout the reaction. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature. Ensure efficient stirring to prevent localized "hot spots." |
| 2. Is the final product discolored? | The presence of impurities from side reactions or incomplete quenching. | Purify the crude product by recrystallization or column chromatography. Review the reaction setup to ensure an inert atmosphere was maintained to prevent side reactions with atmospheric components. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature for the synthesis of this compound?
A1: The most critical temperature is during the lithiation step, which should be maintained at or below -78°C.[1][2] This is crucial for the stability of the organolithium intermediate.
Q2: How can I accurately monitor the internal temperature of the reaction at such low temperatures?
A2: It is recommended to use a low-temperature thermometer, such as an alcohol-filled or a digital thermometer with a suitable probe. Ensure the thermometer is calibrated and immersed in the reaction mixture, away from the walls of the flask, to get an accurate reading.
Q3: What are the signs of a compromised reaction due to temperature fluctuations?
A3: A noticeable color change in the reaction mixture (other than what is expected), a sudden drop or rise in pressure, or the evolution of gas can indicate that the reaction is not proceeding as planned due to temperature issues. A lower-than-expected yield of the desired product is also a key indicator.
Q4: Can I use a different cooling bath instead of dry ice/acetone?
A4: While a dry ice/acetone bath is commonly used to achieve -78°C, other cryogenic baths can be used as long as they can reliably maintain the target temperature. It is essential to ensure the chosen cooling medium provides stable and consistent cooling throughout the addition and reaction time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lithiation Temperature | -78°C | [1][2] |
| Carboxylation Temperature | -78°C | [1] |
| n-Butyllithium Concentration | 1.6 M in hexane | [1] |
| Reaction Time (Lithiation) | 1 hour | [1] |
| Reaction Time (Carboxylation) | 2 hours | [1] |
| Reported Yield | 64.6% | [1] |
Detailed Experimental Protocol
This protocol is based on the synthesis of this compound via lithiation of 1-bromo-2,4-difluorobenzene.
Materials:
-
1-bromo-2,4-difluorobenzene
-
n-butyllithium (1.6 M in hexane)
-
2,2,6,6-tetramethylpiperidine
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice, crushed
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous THF (20 mL).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
To the cooled THF, add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol).[1]
-
Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at -78°C for 1 hour.[1]
-
While maintaining the temperature at -78°C, add crushed dry ice (5 g) in small portions to the reaction mixture.[1]
-
Continue stirring at -78°C for 2 hours.[1]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.[1]
-
Add water (10 mL) and 1 M hydrochloric acid (30 mL), then extract the product with ethyl acetate.[1]
-
Wash the organic phase with water and dry it over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid product by filtration to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature-related issues.
References
Validation & Comparative
Unambiguous Structural Confirmation of 3-Bromo-2,6-difluorobenzoic Acid: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Bromo-2,6-difluorobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual aids to facilitate accurate spectral interpretation.
The precise structural confirmation of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in the drug development pipeline. Any ambiguity in the molecular structure can lead to unforeseen challenges in later stages of development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the unequivocal structural determination of organic molecules. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a key building block in medicinal chemistry. By comparing its spectral data with those of 2,6-difluorobenzoic acid and 3-bromobenzoic acid, this guide offers a clear framework for its structural verification.
Comparative NMR Data Analysis
The structural nuances of this compound are best understood by comparing its NMR spectra with those of molecules sharing key structural features. 2,6-difluorobenzoic acid provides a baseline for the effects of the two fluorine atoms on the aromatic ring, while 3-bromobenzoic acid illustrates the influence of the bromine atom.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is characterized by two multiplets in the aromatic region. The presence of two fluorine atoms ortho to the carboxylic acid group and a bromine atom at the 3-position significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.
| Compound | Solvent | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | H-4 | 7.66 - 7.73 | m | - | Ar-H |
| H-5 | 6.91 - 6.97 | m | - | Ar-H | ||
| 2,6-Difluorobenzoic acid | CDCl₃ | H-3/H-5 | 7.03 | m | - | Ar-H |
| H-4 | 7.45 | m | - | Ar-H | ||
| 3-Bromobenzoic acid [1] | CDCl₃ | H-2 | 8.15 | t | 1.8 | Ar-H |
| H-6 | 7.95 | ddd | 7.9, 1.8, 1.0 | Ar-H | ||
| H-4 | 7.70 | ddd | 8.0, 2.0, 1.0 | Ar-H | ||
| H-5 | 7.35 | t | 7.9 | Ar-H | ||
| -COOH | 12.5 | br s | - | -COOH |
Table 1: Comparative ¹H NMR spectral data.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the fluorine and bromine substituents, as well as by the carboxylic acid group. Due to the unavailability of experimental ¹³C NMR data for this compound, a predicted spectrum was generated using online NMR prediction tools.
| Compound | Solvent | Nucleus | Chemical Shift (δ) ppm |
| This compound (Predicted) | - | C-1 | ~114 |
| C-2 | ~160 (d, J ≈ 250 Hz) | ||
| C-3 | ~110 | ||
| C-4 | ~135 | ||
| C-5 | ~118 | ||
| C-6 | ~160 (d, J ≈ 250 Hz) | ||
| C=O | ~165 | ||
| 2,6-Difluorobenzoic acid | CDCl₃ | C-1 | 114.5 (t, J = 18.5 Hz) |
| C-2/C-6 | 161.2 (dd, J = 255.0, 7.5 Hz) | ||
| C-3/C-5 | 112.5 (d, J = 22.5 Hz) | ||
| C-4 | 133.0 | ||
| C=O | 164.5 | ||
| 3-Bromobenzoic acid [1] | CDCl₃ | C-1 | 132.8 |
| C-2 | 136.0 | ||
| C-3 | 122.5 | ||
| C-4 | 133.0 | ||
| C-5 | 130.2 | ||
| C-6 | 128.8 | ||
| C=O | 171.5 |
Table 2: Comparative ¹³C NMR spectral data. Note: Predicted values for this compound are approximate.
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for reliable structural analysis. The following protocols outline the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection : Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Typically 0-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are usually sufficient.
-
¹³C NMR Spectroscopy
-
Instrument Setup : The same sample and instrument setup as for ¹H NMR can be used.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence.
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Visualizing Structural Relationships and NMR Analysis Workflow
To visually represent the molecular structure and the logical flow of the NMR analysis, the following diagrams were generated using Graphviz.
Structure and Workflow
The structural diagram illustrates the connectivity of atoms in this compound, providing a reference for spectral assignments. The workflow diagram outlines the logical progression from sample preparation to the final structural confirmation, ensuring a systematic approach to the analysis.
References
A Comparative Analysis of the Reactivity of 3-Bromo-2,6-difluorobenzoic Acid in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is paramount for the efficient synthesis of complex molecular architectures. Halogenated benzoic acids are a cornerstone of this synthetic toolkit, offering versatile handles for a variety of transformations. This guide provides an in-depth, data-driven comparison of the reactivity of 3-Bromo-2,6-difluorobenzoic acid with other halobenzoic acids in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The unique substitution pattern of this compound, featuring a bromine atom amenable to cross-coupling and two ortho-fluorine atoms that significantly influence the electronic environment of the aromatic ring, imparts a distinct reactivity profile. Understanding this profile in comparison to other halobenzoic acids is crucial for strategic synthetic planning.
The Influence of Halogen Substitution on Reactivity: A Summary
The reactivity of halobenzoic acids is primarily dictated by the nature and position of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity trend is governed by the carbon-halogen bond dissociation energy, following the general order: I > Br > Cl >> F.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine often renders it the best leaving group, a phenomenon driven by the stabilization of the intermediate Meisenheimer complex.[2][3]
The presence of fluorine atoms, as in this compound, introduces strong electron-withdrawing inductive effects. This electronic influence can significantly impact the reactivity of the C-Br bond in cross-coupling reactions and activate the ring for nucleophilic attack.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Illustrative Comparison of Halobenzoic Acids in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Expected Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 3-Iodobenzoic Acid | Very High | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-90°C | High |
| This compound | High | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100°C | Good to High |
| 3-Bromobenzoic Acid | High | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90-100°C | Good to High[4] |
| 3-Chlorobenzoic Acid | Moderate | Pd(OAc)₂/XPhos, K₃PO₄ | Dioxane/H₂O, 100-120°C | Moderate to Good |
| 3-Fluorobenzoic Acid | Low | Specialized Ni or Pd catalysts | High temperatures | Low to Moderate |
Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromobenzoic acid with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The electron-deficient nature of the aromatic ring in this compound is anticipated to facilitate the oxidative addition step of the catalytic cycle.
Table 2: Illustrative Comparison of Halobenzoic Acids in a Hypothetical Buchwald-Hartwig Amination with Aniline
| Aryl Halide | Expected Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 3-Iodobenzoic Acid | Very High | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene, 100°C | High |
| This compound | High | Pd₂(dba)₃/RuPhos, NaOtBu | Dioxane, 100-110°C | Good to High |
| 3-Bromobenzoic Acid | High | Pd₂(dba)₃/BINAP, NaOtBu | Toluene, 100°C | Good to High |
| 3-Chlorobenzoic Acid | Moderate | Pd(OAc)₂/BrettPhos, K₂CO₃ | t-BuOH, 110-130°C | Moderate to Good |
Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromobenzoic acid.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk tube.
-
Add this compound, Pd₂(dba)₃, and RuPhos.
-
Add the amine and anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds. In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in SNAr is often enhanced by the presence of strongly electron-withdrawing groups. The two ortho-fluorine atoms in this compound are expected to strongly activate the aromatic ring towards nucleophilic attack. In many SNAr reactions, fluoride is a better leaving group than bromide or chloride due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[2]
Table 3: Illustrative Comparison of Halobenzoic Acids in a Hypothetical SNAr Reaction with Morpholine
| Aryl Halide | Expected Relative Reactivity | Typical Conditions | Expected Yield |
| This compound | High (potential for F or Br substitution) | K₂CO₃, DMSO, 100-140°C | Good |
| 2,4-Dichlorobenzoic acid | Moderate | K₂CO₃, DMSO, 140-160°C | Moderate |
| 4-Fluoronitrobenzene | Very High | K₂CO₃, DMSO, 80-100°C | High |
| 3-Bromobenzoic Acid | Very Low (unactivated) | Harsh conditions required | Very Low to None |
Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions. The regioselectivity of the reaction with this compound would need to be determined experimentally.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr reaction of an activated aryl halide with an amine.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (2.0 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMSO.
-
Add morpholine and heat the mixture to 120°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound presents a unique and valuable reactivity profile for synthetic chemists. Its C-Br bond is expected to be highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, likely exhibiting enhanced reactivity compared to less electron-deficient bromobenzoic acids. Furthermore, the presence of two ortho-fluorine atoms strongly activates the aromatic ring for nucleophilic aromatic substitution, offering a complementary pathway for functionalization. The choice of reaction conditions will ultimately dictate the synthetic outcome, and the illustrative protocols provided herein serve as a starting point for methodological development. This comparative guide underscores the importance of understanding the nuanced effects of halogen substitution patterns in designing efficient and effective synthetic strategies.
References
Mass Spectrometry and Fragmentation Analysis: A Comparative Guide to 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-2,6-difluorobenzoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of halogenated aromatic compounds and presents a comparative analysis with the known mass spectra of 3-bromobenzoic acid and 2,6-difluorobenzoic acid. Understanding the mass spectral behavior of such molecules is crucial for their identification in complex matrices, for metabolite studies, and in the development of analytical methods. This document offers a predictive framework, supported by comparative data and a detailed experimental protocol, to aid in these research and development efforts.
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the functionalities present: the carboxylic acid group and the halogen substituents on the aromatic ring. The presence of bromine, with its characteristic isotopic distribution of 79Br and 81Br in a nearly 1:1 ratio, will result in distinctive M and M+2 peaks for all bromine-containing fragments.
The molecular ion peak ([M]•+) is expected to show this isotopic pattern. Key fragmentation pathways for benzoic acids involve the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[1][2] The electron-withdrawing nature of the fluorine atoms is expected to influence the stability of the resulting fragment ions.
Below is a proposed fragmentation pathway for this compound.
Comparative Fragmentation Data
To contextualize the predicted fragmentation of this compound, the following table compares its expected major fragments with the experimentally observed fragments of 3-bromobenzoic acid and 2,6-difluorobenzoic acid.
| m/z Value | Proposed Fragment Identity | Predicted Relative Abundance for this compound | Observed Relative Abundance for 3-Bromobenzoic Acid[3][4][5] | Observed Relative Abundance for 2,6-Difluorobenzoic Acid[6][7] |
| 236/238 | [M]•+ | Moderate | - | - |
| 219/221 | [M-OH]+ | High | - | - |
| 200/202 | [M]•+ | - | High | - |
| 183/185 | [M-OH]+ | - | High | - |
| 158 | [M]•+ | - | - | High |
| 155/157 | [M-COOH]+ | - | Moderate | - |
| 141 | [M-OH]+ | - | - | High |
| 113 | [M-COOH]+ | - | - | Moderate |
| 76 | [C6H4]•+ | - | Moderate | - |
Note: Relative abundances are categorized as High, Moderate, or Low based on available spectral data. The m/z values for bromine-containing fragments are presented as a pair representing the 79Br and 81Br isotopes.
The comparison highlights that the initial loss of a hydroxyl radical is a common and significant fragmentation pathway for all three compounds.[1][2] The subsequent fragmentation will be influenced by the remaining substituents. For this compound, the loss of carbon monoxide from the [M-OH]+ ion is a likely next step, a common fragmentation for acylium ions.
Detailed Experimental Protocols
The following protocol outlines a standard procedure for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility and chromatographic peak shape. A common method is to react the sample with diazomethane or by heating with a solution of HCl in methanol.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
4. Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.
-
Compare the experimental spectrum with reference spectra or the predicted fragmentation patterns.
The general workflow for this analytical process is depicted below.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 6. 2,6-Difluorobenzoic acid [webbook.nist.gov]
- 7. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray Crystallography of 3-Bromo-2,6-difluorobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic data of compounds related to 3-bromo-2,6-difluorobenzoic acid. While the crystal structure of this compound is not publicly available in crystallographic databases as of this publication, this guide offers a valuable comparison with structurally similar halogenated benzoic acid derivatives. The provided experimental data and protocols can serve as a benchmark for future crystallographic studies of this compound and its derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected halogenated benzoic acid derivatives, offering a basis for comparison for future studies on this compound. These compounds share key structural features, such as the benzoic acid backbone and halogen substitutions, which influence their crystal packing and intermolecular interactions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.6517(4) | 14.1214(15) | 12.2850(13) | 95.651(3) | 630.42(12) | 4 |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769(1) | 13.400(1) | 14.041(1) | 93.78(1) | 707.6(2) | 4 |
| 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | C₁₀H₁₀Br₂O₅ | Monoclinic | P2₁/n | - | - | - | - | - | 4 |
| 4-(3-Chloroanilino)benzoic acid | C₁₃H₁₀ClNO₂ | Monoclinic | P2₁/c | 10.8865(2) | 10.3144(1) | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are protocols for the synthesis of this compound and a general procedure for single-crystal X-ray diffraction.
Synthesis of this compound
This synthesis protocol is based on a reported method[1].
-
In a dry reaction flask, a hexane solution of 1.6 M n-butyllithium (9.4 mL, 15.0 mmol) is mixed with tetrahydrofuran (20 mL) and cooled to -78 °C.
-
To this solution, 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) are sequentially added.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
Crushed dry ice (5 g) is then added, and stirring is continued at -78 °C for 2 hours.
-
The reaction is quenched by adding water (10 mL) and 1 M hydrochloric acid (30 mL).
-
The product is extracted with ethyl acetate. The organic phase is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and hexane is added to the residue to precipitate the solid product.
-
The solid is collected by filtration to yield this compound.
General Protocol for Single-Crystal X-ray Diffraction
This is a generalized workflow applicable to small organic molecules like halogenated benzoic acids.
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or room temperature) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis and Visualization: The final refined crystal structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software like Mercury or OLEX2 can be used for visualization.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes involved in the X-ray crystallography of this compound derivatives.
Caption: A logical diagram illustrating the major steps from synthesis to crystallographic analysis.
Caption: A flowchart detailing the decision-making process in a typical crystallographic study.
References
Purity Analysis of 3-Bromo-2,6-difluorobenzoic Acid: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Bromo-2,6-difluorobenzoic acid, a key building block in various pharmaceutical syntheses.
At a Glance: HPLC vs. GC-MS for Purity Analysis
High-Performance Liquid Chromatography with UV detection is a robust and straightforward method for determining the purity of this compound. It offers direct analysis of the compound without the need for chemical modification. Gas Chromatography-Mass Spectrometry, on the other hand, provides higher specificity and sensitivity but necessitates a derivatization step to convert the non-volatile benzoic acid into a form suitable for GC analysis.
The choice between these two powerful analytical techniques depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the required level of sensitivity, and laboratory workflow considerations.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound. These values are representative for well-developed methods for similar analytes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity in liquid phase, UV detection | Separation based on volatility and polarity in gas phase, mass-based detection |
| Sample Preparation | Simple dissolution in a suitable solvent | Derivatization (e.g., silylation) required |
| Analysis Time | 10-20 minutes | 20-30 minutes (excluding derivatization) |
| Selectivity | Good; based on retention time and UV spectrum | Excellent; based on retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | ng range | pg range |
| Quantitation | Good; based on peak area relative to a standard | Excellent; can use an internal standard for high accuracy |
| Impurity Identification | Tentative; based on retention time and comparison with standards | Confident; based on mass spectral fragmentation patterns |
| Instrumentation Cost | Moderate | High |
| Consumables Cost | Low to moderate | Moderate (derivatization reagents, specific columns) |
Experimental Protocols
HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method for the direct analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of 0.1 mg/mL.
GC-MS Method with Silylation
This protocol describes a common approach for the analysis of carboxylic acids by GC-MS, which involves a derivatization step.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for assessing the purity of this compound. HPLC offers a more direct and cost-effective approach, making it ideal for routine quality control. In contrast, GC-MS provides superior selectivity and sensitivity, which is invaluable for in-depth impurity profiling and structural elucidation, albeit with a more complex sample preparation procedure. The selection of the most appropriate method should be guided by the specific analytical needs and available resources.
References
Comparative study of catalytic methods for the synthesis of 3-Bromo-2,6-difluorobenzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated benzoic acids is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative study of two distinct methods for the synthesis of 3-Bromo-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry. The analysis covers a stoichiometric-directed ortho-metalation (DoM) approach and a proposed catalytic method involving electrophilic bromination, offering insights into their respective yields, reaction conditions, and procedural workflows.
Method 1: Directed ortho-Metalation (Stoichiometric Approach)
This established method relies on the regioselective deprotonation of a substituted aromatic precursor, followed by carboxylation. The synthesis of this compound via this route starts from 1-bromo-2,4-difluorobenzene.
Experimental Protocol
In a dried reaction flask under an inert atmosphere, a solution of 1-bromo-2,4-difluorobenzene (15.0 mmol) and 2,2,6,6-tetramethylpiperidine (15.0 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -78 °C. To this solution, n-butyllithium (1.6 M in hexane, 15.0 mmol) is added dropwise, and the mixture is stirred for one hour at the same temperature. Subsequently, crushed dry ice (approximately 5 g) is added to the reaction mixture, and stirring is continued for an additional two hours at -78 °C. The reaction is then quenched with saturated aqueous ammonium chloride, warmed to room temperature, and acidified with 1 M hydrochloric acid. The product is extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the solid residue is triturated with hexane and filtered to yield this compound.
Workflow for Directed ortho-Metalation
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Method 2: Electrophilic Bromination (Proposed Catalytic Approach)
While a specific catalytic method for the direct C-H bromination of 2,6-difluorobenzoic acid to produce the 3-bromo isomer is not well-documented in the literature, a plausible catalytic approach can be proposed based on modern electrophilic aromatic substitution methodologies. This hypothetical method would involve the direct bromination of 2,6-difluorobenzoic acid using a suitable bromine source and a Lewis acid catalyst.
Proposed Experimental Protocol
To a solution of 2,6-difluorobenzoic acid (1.0 equiv.) in a suitable solvent (e.g., a halogenated solvent like dichloromethane or 1,2-dichloroethane) at 0 °C, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1-0.3 equiv.) is added. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (1.0-1.2 equiv.), is then added portion-wise. The reaction mixture is stirred at a controlled temperature (ranging from 0 °C to room temperature) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction would be quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine. The organic layer would be separated, washed with brine, and dried. The crude product would then be purified by recrystallization or column chromatography to afford this compound. The regioselectivity of this reaction would be a critical factor to investigate, as electrophilic attack on the electron-deficient ring of 2,6-difluorobenzoic acid may lead to a mixture of isomers.
Logical Workflow for Proposed Electrophilic Bromination
Caption: Proposed workflow for the catalytic electrophilic bromination of 2,6-difluorobenzoic acid.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that the data for the catalytic method is hypothetical and would require experimental validation.
| Parameter | Directed ortho-Metalation (Stoichiometric) | Electrophilic Bromination (Proposed Catalytic) |
| Starting Material | 1-Bromo-2,4-difluorobenzene | 2,6-Difluorobenzoic Acid |
| Key Reagents | n-Butyllithium, 2,2,6,6-Tetramethylpiperidine, Dry Ice | Brominating Agent (e.g., NBS), Lewis Acid Catalyst |
| Stoichiometry of Key Reagent | Stoichiometric (n-BuLi) | Catalytic (Lewis Acid) |
| Reported Yield | 64.6%[1] | To be determined experimentally |
| Reaction Temperature | -78 °C | 0 °C to Room Temperature (proposed) |
| Reaction Time | ~3 hours | To be determined experimentally |
| Key Advantages | High regioselectivity | Potentially milder conditions, catalytic use of reagents |
| Key Disadvantages | Requires cryogenic temperatures, stoichiometric use of a strong base | Regioselectivity may be a challenge, requires optimization |
Conclusion
The directed ortho-metalation approach provides a reliable and regioselective method for the synthesis of this compound, albeit with the requirement of cryogenic conditions and stoichiometric amounts of a strong organolithium base. The proposed catalytic electrophilic bromination presents a potentially more atom-economical and milder alternative. However, the feasibility and, critically, the regioselectivity of this catalytic approach would need to be established through experimental investigation. For researchers requiring a dependable, albeit more resource-intensive, route, the directed ortho-metalation method is the current standard. Future research into the development of a selective catalytic C-H bromination for this substrate could offer a more efficient and sustainable synthetic pathway.
References
A Comparative Guide to the Biological Activity of 3-Bromo-2,6-difluorobenzoic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 3-Bromo-2,6-difluorobenzoic acid and its structural analogs. While specific biological data for a broad range of derivatives from this compound is limited in publicly available research, this document leverages data from closely related analogs to highlight the potential therapeutic applications of this compound class. The inclusion of bromine and fluorine atoms in the core structure is a key feature, often associated with enhanced biological activity and improved pharmacokinetic properties.[1]
Antibacterial Activity: A Comparison with 2,6-Difluorobenzamide Analogs
A significant area of research for benzamide derivatives has been in the development of novel antibacterial agents. A study on 3-substituted 2,6-difluorobenzamide derivatives has demonstrated their potential as inhibitors of the bacterial cell division protein FtsZ.[2] These compounds have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Data of 2,6-Difluorobenzamide Analogs
| Compound ID | R Group (at position 3) | Bacillus subtilis ATCC 9372 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL) |
| 7 | -O(CH₂)₂Cl | 0.5 | 4 | 8 |
| 12 | -O(CH₂)₃Br | 0.25 | 2 | 4 |
| 17 | -O(CH₂)₄CH₃ | 1 | 8 | 16 |
Data extracted from "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition".[2]
The data suggests that the nature of the substituent at the 3-position of the 2,6-difluorobenzamide scaffold significantly influences the antibacterial activity. The presence of a bromoalkoxy chain in compound 12 resulted in the most potent activity against the tested strains. This highlights the potential for synthesizing novel antibacterial agents by introducing various side chains to the this compound scaffold.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using the twofold serial dilution method in Mueller-Hinton broth.
-
Preparation of Compounds: Stock solutions of the test compounds were prepared in DMSO.
-
Bacterial Strains: Standard and resistant strains of bacteria were cultured to a logarithmic phase.
-
Assay: The compounds were serially diluted in 96-well microtiter plates. An equal volume of the bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow for Antibacterial Screening
Anticancer Activity: Insights from Bromo-Benzamide Analogs
Another promising therapeutic area for benzamide derivatives is oncology. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3]
Comparative Data of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs as FGFR1 Inhibitors
| Compound ID | Structure (Modification on the benzamide) | NCI-H520 IC₅₀ (µM) | NCI-H1581 IC₅₀ (µM) |
| C9 | 2-((4-methylpiperazin-1-yl)methyl) | 1.36 ± 0.27 | 1.25 ± 0.23 |
| Reference Drug (PD173074) | N/A | 0.02 ± 0.003 | 0.03 ± 0.005 |
Data extracted from "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer".[3]
These findings suggest that the bromo-benzamide scaffold can be effectively utilized to develop potent anticancer agents. The introduction of different substituents allows for the modulation of activity and selectivity against specific cancer cell lines. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential anticancer agents.
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Signaling Pathway of FGFR1 Inhibition
Conclusion
This comparative guide, based on the biological activities of structural analogs, strongly suggests that compounds derived from this compound are promising candidates for the development of new therapeutic agents. The presence of the bromo and difluoro substituents provides a unique chemical scaffold that can be further modified to optimize activity against various biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of a library of N-substituted 3-bromo-2,6-difluorobenzamides to fully explore their therapeutic potential in areas such as infectious diseases and oncology.
References
- 1. biosynth.com [biosynth.com]
- 2. Discovery of unsymmetrical aromatic disulfides as novel inhibitors of SARS-CoV main protease: Chemical synthesis, biological evaluation, molecular docking and 3D-QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3,6-difluorobenzamide | CAS#:1805523-17-4 | Chemsrc [chemsrc.com]
A Comparative Spectroscopic Analysis of 3-Bromo-2,6-difluorobenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Bromo-2,6-difluorobenzoic acid and a selection of its positional isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these structurally similar compounds, which are of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound and its isomers are valuable building blocks in organic synthesis. The precise substitution pattern of the bromine and fluorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties and reactivity. Consequently, unambiguous characterization of these isomers is critical. Spectroscopic techniques provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and several of its isomers. Please note that a comprehensive dataset for all isomers was not publicly available at the time of this publication.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) and Multiplicities |
| This compound | CDCl₃ | 7.70 (m, 1H), 6.94 (m, 1H)[1] |
| 4-Bromo-2,6-difluorobenzoic acid | CDCl₃ | 7.20 (m, 2H) |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H) |
| 2-Bromobenzoic acid | MeOD | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) |
| 4-Bromobenzoic acid | MeOD | 7.82 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H) |
| 2-Bromo-4,5-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,3-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,4-difluorobenzoic acid | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) |
| This compound | Data not available | Data not available |
| 4-Bromo-2,6-difluorobenzoic acid | Data not available | Data not available |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz) |
| 2-Bromobenzoic acid | MeOD | 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 |
| 4-Bromobenzoic acid | MeOD | 168.8, 132.8, 132.5, 131.1, 128.8 |
| 2-Bromo-4,5-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,3-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,4-difluorobenzoic acid | Data not available | Data not available |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available | Data not available |
| 4-Bromo-2,6-difluorobenzoic acid | Data not available | Data not available |
| 3-Bromo-4-fluorobenzoic acid | Data not available | ESI-MS: 216.8 (M-H)⁻ |
| 2-Bromobenzoic acid | Data not available | ESI-MS: 199.2 (M-H)⁻ |
| 4-Bromobenzoic acid | Data not available | ESI-MS: 199.2 (M-H)⁻ |
| 2-Bromo-4,5-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,3-difluorobenzoic acid | Data not available | Data not available |
| 5-Bromo-2,4-difluorobenzoic acid | Data not available | Data not available |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry NMR tube.
-
The sample was gently agitated to ensure complete dissolution.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
¹H and ¹³C NMR Acquisition:
-
Spectra were recorded on a 400 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width was typically 0-12 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used, with a spectral width of 0-200 ppm. A longer acquisition time and a greater number of scans were typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal surface was cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A small amount of the solid sample was placed directly onto the crystal.
-
Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.
FTIR Spectrum Acquisition:
-
A background spectrum of the empty, clean ATR crystal was recorded.
-
The sample spectrum was then acquired, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum was presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
A dilute solution of the sample was prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
The solution was then further diluted to the low µg/mL or ng/mL range with the same solvent.
Mass Spectrum Acquisition:
-
The sample solution was introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
The mass spectrometer was operated in either positive or negative ion mode. For benzoic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Data was collected over a relevant mass-to-charge (m/z) range.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and some of its isomers, highlighting the different substitution patterns on the benzoic acid core.
Caption: Structural relationships of bromo-difluoro-benzoic acid isomers.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its isomers. The presented data, though incomplete for some isomers due to limited public availability, demonstrates the utility of NMR, IR, and MS in distinguishing these closely related structures. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS serve as fingerprints for each isomer. Researchers are encouraged to contribute to the public domain with spectroscopic data for the less-characterized isomers to build a more comprehensive library for the scientific community.
References
Quantification of 3-Bromo-2,6-difluorobenzoic acid using an internal standard in NMR
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis, selecting the appropriate analytical methodology is critical. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using an internal standard against established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is supported by experimental data from analogous compounds to provide a clear and objective overview of each method's performance.
Quantitative Data Summary
The selection of an analytical technique is often guided by its quantitative performance characteristics. The following table summarizes the typical performance of qNMR, GC-MS, and HPLC-UV for the quantification of halogenated benzoic acids. It is important to note that while the data for qNMR and the alternative methods are based on validated procedures for similar compounds, they provide a reliable estimate of the expected performance for this compound.
| Parameter | ¹⁹F qNMR with Internal Standard | GC-MS (with derivatization) | HPLC-UV |
| Limit of Detection (LOD) | ~5 µM[1] | ~0.005 ppm (for similar compounds) | ~0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µM | 6-44 ng/L (for 3-fluorobenzoic acid)[2] | 1.0 - 1.3 mg/L (for benzoic acid) |
| Accuracy (% Recovery) | Typically >99% | 71-94% (for 3-fluorobenzoic acid)[2] | 81-111% (for benzoic acid) |
| Precision (%RSD) | <1% | <10% | <5% |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~5-15 minutes |
| Sample Preparation | Simple dissolution | Derivatization often required | Dilution and filtration |
| Linearity (R²) | Excellent (inherently linear) | >0.99 | >0.99 |
Methodology Comparison
Each analytical technique offers distinct advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
Quantitative ¹⁹F NMR (qNMR) is a primary ratio method of measurement, offering high precision and accuracy without the need for a specific reference standard of the analyte. The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds like this compound due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it suitable for trace analysis. However, for non-volatile or polar compounds like benzoic acids, a derivatization step is often necessary to improve their volatility and thermal stability for GC analysis. This can add complexity and potential for error in the sample preparation process.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the quantification of a broad range of compounds. It generally offers good accuracy and precision with relatively simple sample preparation. The sensitivity of HPLC-UV is dependent on the chromophore of the analyte.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
¹⁹F qNMR Quantification Protocol
This protocol describes the quantification of this compound using 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
3,5-Bis(trifluoromethyl)benzoic acid (Internal Standard, CRM grade)[3]
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (microgram readability)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of the internal standard, 3,5-bis(trifluoromethyl)benzoic acid, into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 20-35 seconds for ¹⁹F).[3]
-
Pulse Angle: 90°
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): 16 or higher, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Quantification:
-
Apply a suitable line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the two fluorine signals can be integrated. For 3,5-bis(trifluoromethyl)benzoic acid, the signal from the two CF₃ groups is used.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
GC-MS Quantification Protocol (with Derivatization)
This protocol is adapted from a method for the analysis of 3-fluorobenzoic acid and requires derivatization to form a volatile ester.[2]
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Methanol
-
BF₃·MeOH (Boron trifluoride methanol complex)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add BF₃·MeOH to the residue and heat at 60-80°C for 30-60 minutes to form the methyl ester derivative.[2]
-
After cooling, add water and extract the derivative with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.
4. Quantification:
-
Generate a calibration curve by analyzing a series of standards of known concentrations prepared in the same manner as the samples.
-
Quantify the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard.
HPLC-UV Quantification Protocol
This protocol is a general method for the analysis of benzoic acid derivatives.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (optional, but recommended for improved precision)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
HPLC grade solvents and reagents.
2. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase or a suitable solvent.
-
If using an internal standard, add a known amount to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic modifier. The exact composition should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: At the maximum absorbance of this compound (to be determined, likely around 230-280 nm).
4. Quantification:
-
Generate a calibration curve by injecting a series of standards of known concentrations.
-
Quantify the analyte based on the peak area from the chromatogram.
Visualizations
To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound using qNMR.
Caption: Logical relationship comparing qNMR, GC-MS, and HPLC-UV for the analyte quantification.
References
Benchmarking the synthesis of 3-Bromo-2,6-difluorobenzoic acid against other fluorinated benzoic acids
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of fluorinated benzoic acids is a critical cornerstone for the development of novel molecules with enhanced properties. This guide provides a comprehensive benchmark of the synthesis of 3-Bromo-2,6-difluorobenzoic acid, a key building block, against other common fluorinated benzoic acids. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the synthetic accessibility and efficiency of these vital compounds.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of this compound and three other representative fluorinated benzoic acids. The selected methods represent common and well-documented laboratory-scale syntheses.
| Compound | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | 1-Bromo-2,4-difluorobenzene | n-Butyllithium, 2,2,6,6-Tetramethylpiperidine, Dry Ice | 3 hours | -78 | 64.6 |
| 2,6-Difluorobenzoic acid | 2,6-Difluorobenzylchloride | Water, Hydrochloric acid | 2.5 hours (reflux) | Reflux | Not Specified |
| 3,5-Difluorobenzoic acid | 3,5-Difluorobenzaldehyde | Diphenyl diselenide, Hydrogen peroxide | 6 hours | Room Temp. | Not Specified |
| 3-Fluorobenzoic acid | 7-Fluoroisatin | Sodium hydroxide, Hydrogen peroxide, Hydrochloric acid | 2.5 hours | 30-40 | 84-96[1] |
Experimental Protocols
Detailed methodologies for the synthesis of each compound are provided below to allow for replication and direct comparison.
Synthesis of this compound
This protocol describes the synthesis via directed ortho-metalation and carboxylation.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (1.6 M in hexane)
-
2,2,6,6-Tetramethylpiperidine
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid carbon dioxide)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
To a dry reaction flask containing anhydrous THF (20 mL) and cooled to -78 °C, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).
-
Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by adding water (10 mL) followed by 1 M hydrochloric acid (30 mL).
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid by filtration to yield this compound (2.30 g, 64.6% yield).
Synthesis of 2,6-Difluorobenzoic acid
This protocol outlines the synthesis via hydrolysis of 2,6-difluorobenzylchloride.
Materials:
-
2,6-Difluorobenzylchloride
-
Water
-
Alkaline water
-
Hydrochloric acid
-
Methanol
Procedure:
-
Add 2,6-difluorobenzylchloride (1.7 g, 0.01 mol) dropwise with stirring to a round bottom flask containing 25 mL of water.
-
Reflux the mixture for 2.5 hours.
-
Filter the resulting gum-like precipitate and dissolve it in alkaline water.
-
Add hydrochloric acid dropwise with stirring to precipitate the product.
-
Dissolve the white precipitate in methanol.
-
Allow colorless needles of 2,6-difluorobenzoic acid to form at room temperature overnight.
-
Filter and dry the crystals at 333 K.
Synthesis of 3,5-Difluorobenzoic acid
This protocol describes the synthesis through the oxidation of 3,5-difluorobenzaldehyde.
Materials:
-
3,5-Difluorobenzaldehyde
-
Diphenyl diselenide
-
Hydrogen peroxide (30% w/w)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Treat diphenyl diselenide (0.006 g, 0.02 mmol) with 30% hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) at room temperature with stirring (800 rpm) until the reaction mixture becomes colorless.
-
Add 3,5-difluorobenzaldehyde (1 mmol) to the mixture.
-
After 6 hours, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the product.
Synthesis of 3-Fluorobenzoic acid
This protocol details the synthesis from 7-fluoroisatin.[1]
Materials:
-
7-Fluoroisatin
-
1 M Sodium hydroxide solution
-
Hydrogen peroxide (30%)
-
3 M Hydrochloric acid
-
Charcoal
-
Phosphorus pentoxide (P₄O₁₀)
Procedure:
-
In a 500-mL three-necked round-bottomed flask, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes, allowing the temperature to rise to 30-40 °C.
-
Stir for 1.5 hours until the reaction is complete.
-
Adjust the pH of the pale orange, clear reaction mixture to approximately 7.5 with 3 M hydrochloric acid.
-
Treat the mixture with charcoal, stir briefly, and filter.
-
Further acidify the clear filtrate to a pH of 4-5, and finally to pH 1 to precipitate the 3-fluoroanthranilic acid.
-
Stir for one hour, then collect the product on a funnel and dry over P₄O₁₀ to yield 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid.[1]
Synthesis Pathway Visualization
The following diagrams illustrate the general synthetic workflows for the discussed fluorinated benzoic acids.
Caption: General synthetic workflows for the preparation of the benchmarked fluorinated benzoic acids.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression from starting materials to the final fluorinated benzoic acid products.
References
Safety Operating Guide
Prudent Disposal of 3-Bromo-2,6-difluorobenzoic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Bromo-2,6-difluorobenzoic acid must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary measures for similar halogenated benzoic acids should be followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Emergency Procedures
| Item | Specification | Emergency Protocol |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Lab Coat | Standard laboratory coat. | Remove contaminated clothing immediately. |
| Respiratory | Use only in a well-ventilated area. Avoid breathing dust.[1] | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Spill | For spills, sweep up the solid material and place it into a suitable, labeled container for waste disposal. Avoid generating dust.[1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all local, regional, and national regulations. It is classified as a chemical waste that requires disposal at an approved waste disposal plant.[1][3]
Experimental Protocol: Neutralization and Disposal
This is a general guideline based on protocols for similar acidic compounds. The user must verify its applicability with their institution's environmental health and safety department.
-
Preparation : Work in a designated chemical fume hood. Ensure all necessary PPE is worn. Prepare a neutralization solution, such as a 5% sodium bicarbonate solution or soda ash.[2]
-
Small Quantities : For small residual amounts, cautiously add the this compound to a large volume of cold water with stirring to create a dilute solution.
-
Neutralization : Slowly add the neutralizing agent (e.g., 5% sodium bicarbonate solution) to the diluted acidic solution. Be aware of potential effervescence (gas evolution). Monitor the pH of the solution until it is neutral (pH 6-8).
-
Disposal : The neutralized solution may be suitable for drain disposal, depending on local regulations. However, it is best practice to collect the neutralized waste in a properly labeled container for collection by a licensed waste disposal company.
-
Bulk Quantities & Containers : For larger quantities of the solid acid and any contaminated containers, do not attempt to neutralize. Place the chemical in its original or a compatible, properly labeled container. These containers should be treated as hazardous waste and disposed of through an authorized hazardous or special waste collection point.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for this compound and your institution's environmental health and safety department before handling and disposal. All waste must be disposed of in accordance with federal, state, and local environmental regulations.
References
Essential Safety and Operational Guide for 3-Bromo-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2,6-difluorobenzoic acid, ensuring a secure laboratory environment. Adherence to these protocols is essential to mitigate risks and maintain operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and employ proper glove removal technique. | |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full chemical-resistant suit is recommended. | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is recommended for handling the powder form. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risk.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This compound is a halogenated organic acid.[3] All waste containing this chemical must be treated as hazardous.
-
Container Management :
-
Collect waste in designated, clearly labeled, and tightly sealed containers for "halogenated organic waste".[4][5]
-
Do not mix with non-halogenated waste.[5]
-
Ensure waste containers are stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Disposal Procedure :
First Aid Measures
In case of exposure, immediate action is required:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
